molecular formula C20H44BrNO2 B15293558 BP13944

BP13944

Cat. No.: B15293558
M. Wt: 410.5 g/mol
InChI Key: CYOFBZRGYTVCGJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

BP13944 is a useful research compound. Its molecular formula is C20H44BrNO2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H44BrNO2

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl-hexadecyl-bis(hydroxymethyl)azanium bromide

InChI

InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1

InChI Key

CYOFBZRGYTVCGJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC)(CO)CO.[Br-]

Origin of Product

United States

Foundational & Exploratory

BP13944 mechanism of action against Dengue virus

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of BP13944 reveals its potent and selective inhibitory effects against the Dengue virus (DENV), primarily targeting the viral NS2B/NS3 protease, a crucial enzyme for viral replication. This technical guide synthesizes the available data on this compound, offering researchers and drug development professionals a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

Evidence points to a specific interaction with the NS3 protease, as a consensus amino acid substitution, E66G, in the NS3 protease domain was identified in replicons that developed resistance to this compound.[1][2][3] This mutation conferred significant resistance to the compound, indicating that E66 is a critical residue for the inhibitory activity of this compound.[1][2] Interestingly, the E66 residue is located at the interface between the protease and helicase domains of the NS3 protein.[3] It is hypothesized that this compound may not bind directly to the active site of the protease but rather interferes with its function by binding to this interface.[3] This is further supported by the finding that this compound did not significantly inhibit the DENV NS3 helicase activity.[3]

This compound has demonstrated efficacy against all four serotypes of the Dengue virus.[3][4] However, it does not show inhibitory activity against the closely related Japanese Encephalitis Virus (JEV), highlighting its specificity for DENV.[3][4] The compound acts at a post-entry stage of the viral life cycle, effectively reducing viral RNA replication.[3][5]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter Value Assay/System Reference
EC501.03 ± 0.09 μMDENV-2 Replicon Reporter Assay[2][3][4]
CC5072.40 ± 0.95 μMCytotoxicity Assay in BHK-21 cells[3]
Selectivity Index (SI)>70(CC50/EC50)[3]

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

DENV Serotype Concentration of this compound Effect Reference
DENV-18 μMSignificant decrease in viral titer[3]
DENV-28 μMSignificant decrease in viral titer[3]
DENV-38 μMSignificant decrease in viral titer[3]
DENV-48 μMSignificant decrease in viral titer[3]
DENV-212 μM>10,000-fold reduction in viral titer[3]

Table 2: Antiviral Activity of this compound Against Different DENV Serotypes

Mutation System Fold Resistance to this compound Reference
E66GDENV replicon15.2[1][2]
E66GInfectious DENV cDNA clone17.2[1][2]
E66GRecombinant NS2B/NS3 protease3.1[1][2]

Table 3: Resistance Profile of this compound

Parameter Condition Fold Reduction in Positive-Strand Viral RNA Reference
Viral RNA LevelsDENV-2 infection at MOI of 0.17[3]
Viral RNA LevelsDENV-2 infection at MOI of 1.017[3]

Table 4: Effect of this compound on DENV-2 RNA Replication

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS)
  • Objective: To identify small-molecule inhibitors of DENV replication.

  • Methodology:

    • A stable BHK-21 cell line harboring a DENV-2 luciferase replicon was used.

    • 60,000 small-molecule compounds were screened for their ability to inhibit luciferase expression, which is indicative of replicon replication.

    • Hits were identified as compounds that significantly reduced luciferase activity without causing significant cytotoxicity.

DENV Replicon Luciferase Reporter Assay
  • Objective: To determine the 50% effective concentration (EC50) of this compound.

  • Methodology:

    • The DENV-2 replicon-bearing BHK-21 cells were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound.

    • After a 72-hour incubation period, cell viability was assessed, and luciferase activity was measured using a luminometer.

    • The EC50 value was calculated as the concentration of this compound that inhibited luciferase activity by 50%.

Cytotoxicity Assay
  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

  • Methodology:

    • BHK-21 cells were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound for 72 hours.

    • Cell viability was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

    • The CC50 value was calculated as the concentration of this compound that reduced cell viability by 50%.

Virus Yield Reduction Assay
  • Objective: To confirm the antiviral activity of this compound against infectious DENV.

  • Methodology:

    • BHK-21 cells were infected with DENV (serotypes 1-4) or JEV at a specific multiplicity of infection (MOI).

    • Infected cells were treated with various concentrations of this compound.

    • After 72 hours of incubation, the culture supernatants were collected.

    • The viral titers in the supernatants were determined by plaque assay on BHK-21 cells.

RNA Quantification
  • Objective: To measure the effect of this compound on viral RNA synthesis.

  • Methodology:

    • BHK-21 cells were infected with DENV-2 and treated with this compound.

    • Total cellular RNA was extracted at 72 hours post-infection.

    • The levels of positive-strand DENV-2 RNA were quantified using real-time reverse transcription PCR (RT-qPCR).

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

BP13944_Mechanism_of_Action cluster_virus Dengue Virus Life Cycle cluster_host Host Cell Viral_Entry Viral Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing Viral_Entry->Translation_Polyprotein_Processing Uncoating RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication NS proteins NS2B_NS3_Protease NS2B/NS3 Protease Virion_Assembly_Egress Virion Assembly & Egress RNA_Replication->Virion_Assembly_Egress Viral RNA Virion_Assembly_Egress->Viral_Entry New Virions This compound This compound This compound->NS2B_NS3_Protease Inhibition

Caption: Proposed mechanism of action of this compound targeting the DENV NS2B/NS3 protease.

Experimental_Workflow HTS High-Throughput Screening (60,000 compounds) Hit_Identification Hit Identification (this compound) HTS->Hit_Identification EC50_Determination EC50 Determination (Replicon Assay) Hit_Identification->EC50_Determination CC50_Determination CC50 Determination (Cytotoxicity Assay) Hit_Identification->CC50_Determination Antiviral_Spectrum Antiviral Spectrum Analysis (DENV 1-4, JEV) EC50_Determination->Antiviral_Spectrum Resistance_Studies Resistance Mutant Selection & Sequencing Antiviral_Spectrum->Resistance_Studies Mechanism_Confirmation Mechanism Confirmation (Protease/Helicase Assays) Resistance_Studies->Mechanism_Confirmation

Caption: Experimental workflow for the discovery and characterization of this compound.

References

BP13944: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular Target Identification and Validation

The identification of DENV NS3 protease as the molecular target of BP13944 is supported by a robust body of evidence primarily derived from drug resistance studies and in vitro enzymatic assays.

Initial studies utilizing a stable cell line harboring a DENV-2 luciferase replicon identified this compound as an effective inhibitor of viral replication.[1][2][3] To pinpoint its molecular target, researchers selected for this compound-resistant replicon cells by serially passaging them in the presence of increasing concentrations of the compound.[1] Sequencing of the resistant viral RNA revealed a consensus amino acid substitution, E66G, located within the NS3 protease domain.[1][2]

The introduction of this E66G mutation into the DENV replicon, an infectious DENV cDNA clone, and recombinant NS2B/NS3 protease constructs conferred significant resistance to this compound, confirming that the NS3 protease is the direct target.[1][2][3] It is proposed that this compound exerts its inhibitory effect by binding to the interface between the protease and helicase domains of the NS3 protein, thereby affecting its function.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating its effectiveness against DENV replication and the NS3 protease.

Assay Type Parameter Value Reference
DENV-2 Replicon AssayEC501.03 ± 0.09 μM[1][2][3]
Parental DENV-2 NS2B/NS3 Protease AssayIC5022.63 ± 0.74 μM[1]
E66G Mutant DENV-2 NS2B/NS3 Protease AssayIC5071.10 ± 0.79 μM[1]
This compound-Resistant Replicon CellsEC5013.93 ± 0.92 μM[1]

Signaling Pathway and Proposed Mechanism of Action

The Dengue virus life cycle relies on the proper functioning of the NS3 protease, which is responsible for cleaving the viral polyprotein into individual functional proteins. By inhibiting the NS3 protease, this compound disrupts this crucial step in the viral replication process.

DENV_Replication_and_BP13944_Inhibition DENV_RNA DENV Genomic RNA Polyprotein Viral Polyprotein DENV_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS5 RdRp) DENV_RNA->Replication_Complex NS3_Protease NS3 Protease Polyprotein->NS3_Protease Cleavage Structural_Proteins Structural Proteins NS3_Protease->Structural_Proteins Processes NonStructural_Proteins Non-Structural Proteins NS3_Protease->NonStructural_Proteins Processes Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly NonStructural_Proteins->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA New_RNA->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions This compound This compound This compound->NS3_Protease Inhibits

DENV Replication and this compound Inhibition Pathway

Experimental Protocols

DENV Replicon-Based High-Throughput Screening

This assay was employed for the initial identification of this compound from a library of compounds.

HTS_Workflow Compound_Library 60,000 Compound Library Incubation Incubation Compound_Library->Incubation Replicon_Cells BHK-21 cells with DENV-2 Luciferase Replicon Replicon_Cells->Incubation Luciferase_Assay Luciferase Activity Measurement Incubation->Luciferase_Assay Hit_Identification Identification of this compound (Reduced Luciferase Signal) Luciferase_Assay->Hit_Identification

High-Throughput Screening Workflow for this compound

Methodology:

  • A stable BHK-21 cell line containing a DENV-2 replicon with a luciferase reporter gene was used.[1]

  • 60,000 small molecule compounds were screened for their ability to inhibit luciferase expression, which is indicative of viral replication.[1]

  • This compound was identified as a compound that significantly reduced luciferase activity without causing cytotoxicity.[1][2]

Drug Resistance Selection and Analysis

This experiment was crucial for identifying the specific molecular target of this compound.

Methodology:

  • DENV-2 replicon cells were cultured in the presence of G418 and increasing concentrations of this compound (from 1 to 5 μM).[1]

  • Control cells were maintained in the presence of DMSO.[1]

  • RNA from the resistant replicon cells was purified.[1]

  • Sequencing analysis was performed on individual clones derived from the resistant RNAs to identify mutations.[1][2]

  • A consensus amino acid substitution (E66G) in the NS3 protease domain was identified.[1][2]

Recombinant NS2B/NS3 Protease Inhibition Assay

This in vitro assay directly measured the inhibitory effect of this compound on the enzymatic activity of the NS3 protease.

Methodology:

  • Recombinant parental and E66G substitution NS2B/NS3 proteases were expressed and purified.[1]

  • The enzymatic activity of the proteases was measured in the presence of varying concentrations of this compound.[1]

  • IC50 values were calculated to determine the concentration of this compound required to inhibit 50% of the protease activity.[1]

Quantitative RT-PCR for Viral RNA Quantification

This method was used to assess the impact of this compound on viral RNA synthesis.

Methodology:

  • BHK-21 cells were treated with this compound (e.g., 12 μM) for 16 hours.[1]

  • The cells were then infected with DENV-2.[1]

  • Total RNA was isolated from the cells at 72 hours post-infection using a commercial kit (e.g., Qiagen RNeasy kit).[1]

  • The viral RNA was reverse transcribed to cDNA using a specific primer for the positive-sense viral RNA.[1]

  • Quantitative PCR was performed to determine the levels of viral RNA.[1]

Conclusion

The collective evidence from high-throughput screening, drug resistance studies, and enzymatic assays unequivocally identifies the Dengue virus NS3 protease as the molecular target of this compound. Its ability to inhibit all four serotypes of DENV highlights its potential as a broad-spectrum anti-dengue therapeutic agent. Further investigation into the precise binding mode of this compound on the NS3 protease will be instrumental in the development of next-generation inhibitors with improved potency and pharmacokinetic profiles.

References

Discovery and High-Throughput Screening of BP13944: A Technical Guide to a Novel Dengue Virus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of BP13944, a novel small-molecule inhibitor of the Dengue virus (DENV). The document details the high-throughput screening (HTS) campaign that led to its identification, the experimental protocols for its validation, and its mechanism of action targeting the viral NS2B/NS3 protease. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat with millions of infections annually.[1][2][3][4] The lack of effective antiviral therapies necessitates the discovery of novel inhibitors. This compound emerged from a high-throughput screening of approximately 60,000 small molecules as a potent inhibitor of DENV replication.[1][2][3][4][5] It has been shown to be effective against all four serotypes of the virus by targeting the essential viral NS2B/NS3 protease.[2][3][5]

High-Throughput Screening and Discovery

This compound was identified through a cell-based high-throughput screening assay utilizing a stable baby hamster kidney (BHK-21) cell line harboring a DENV serotype 2 (DENV-2) Renilla luciferase replicon.[1][2][3][5] This system allows for the rapid assessment of viral replication by measuring luciferase activity.

HTS Assay Performance

The HTS assay was performed in a 96-well format and demonstrated robustness suitable for large-scale screening.

ParameterValueReference
Compounds Screened~60,000[1][5]
Initial Screening Concentration10 µM[5]
Signal-to-Noise Ratio466.7[5]
Z' Value0.74[5]

Quantitative Analysis of this compound Activity

Following its initial discovery, this compound was subjected to further quantitative analysis to determine its potency and efficacy.

AssayMetricValueVirus Serotype(s)Reference
DENV-2 Replicon AssayEC501.03 ± 0.09 µMDENV-2[1][2][3][4][6]
Transient Replicon Assay (Parental)EC500.76 ± 0.25 µMDENV-2[2]
Transient Replicon Assay (E66G mutant)EC5011.54 ± 2.91 µMDENV-2[2]
Virus Yield Reduction AssayViral Titer Reduction>10,000-fold at 12 µMDENV-2[5]
Resistance Fold-Change (Replicon)Fold-Resistance15.2DENV-2[2][3][4]
Resistance Fold-Change (Infectious Clone)Fold-Resistance17.2DENV-2[2][3][4]
Resistance Fold-Change (Recombinant Protease)Fold-Resistance3.1DENV-2[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

High-Throughput Screening with DENV Replicon Cells

This protocol describes the primary screening assay used to identify this compound.

Objective: To identify small molecule inhibitors of DENV replication.

Materials:

  • BHK-21 cell line containing a DENV-2 Renilla luciferase replicon

  • 96-well microplates

  • Compound library (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the DENV-2 replicon-harboring BHK-21 cells into 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Compound Addition: Add the small molecule compounds from the library to the assay plates at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO vehicle control for 100% replication, and a known inhibitor as a positive control).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO control. Identify initial "hits" based on a predefined inhibition threshold.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an inhibitor.

Objective: To determine the antiviral efficacy of a compound against infectious DENV.

Materials:

  • BHK-21 cells

  • Dengue virus (all four serotypes)

  • This compound at various concentrations

  • 96-well plates

  • Cell culture medium

  • Plaque assay materials (see section 4.3)

Procedure:

  • Cell Infection: Seed BHK-21 cells in 96-well plates. On the following day, infect the cells with DENV at a specific multiplicity of infection (MOI), for example, 0.1.

  • Compound Treatment: Immediately after infection, add this compound at a range of concentrations to the infected cells.

  • Incubation: Incubate the plates for 72 hours at 37°C.[2]

  • Supernatant Collection: Harvest the cell culture supernatant, which contains the progeny virus.

  • Virus Titration: Determine the viral titer in the collected supernatants using a plaque assay.

Plaque Assay

This is a standard method for quantifying infectious virus particles.

Objective: To determine the concentration of infectious virus particles (plaque-forming units, PFU/mL).

Materials:

  • LLC-MK2 cells (or other susceptible cell line)

  • 24-well plates

  • Serial dilutions of virus-containing supernatant

  • Agarose or carboxymethylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed LLC-MK2 cells in 24-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with serial dilutions of the virus samples for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.

  • Plaque Counting: Count the number of plaques at a dilution that yields a countable number and calculate the viral titer in PFU/mL.

Resistance Analysis and Sequencing

This protocol is used to identify viral mutations that confer resistance to an antiviral compound.

Objective: To identify the mechanism of resistance to this compound.

Materials:

  • DENV-2 replicon cells

  • This compound

  • Cell culture medium

  • RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • DNA sequencing service or instrument

Procedure:

  • Selection of Resistant Replicons: Continuously culture the DENV-2 replicon cells in the presence of increasing concentrations of this compound.

  • RNA Extraction: Isolate total RNA from the resistant cell populations.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the viral genome suspected to be the target of the inhibitor (in this case, the NS3 protease domain).

  • Sequencing: Sequence the amplified PCR products to identify any nucleotide changes that result in amino acid substitutions compared to the wild-type sequence.

  • Confirmation: Introduce the identified mutation(s) into a wild-type replicon or infectious clone via site-directed mutagenesis to confirm that the mutation confers resistance to the compound.

Visualizing Pathways and Workflows

The following diagrams illustrate the key processes involved in the discovery and mechanism of action of this compound.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_moa Mechanism of Action start Start with ~60,000 Compounds plate Plate DENV-2 Replicon Cells start->plate add_compounds Add Compounds (10 µM) plate->add_compounds incubate Incubate for 48-72h add_compounds->incubate readout Measure Luciferase Activity incubate->readout hits Identify Primary Hits readout->hits dose_response Dose-Response Curve (EC50) hits->dose_response confirmed_hit Confirmed Hit: this compound dose_response->confirmed_hit yield_reduction Virus Yield Reduction Assay cytotoxicity Cytotoxicity Assay confirmed_hit->yield_reduction confirmed_hit->cytotoxicity resistance Resistance Selection confirmed_hit->resistance sequencing Sequencing of Resistant Clones resistance->sequencing mutation Identify E66G in NS3 Protease sequencing->mutation target_id Target Identified: NS2B/NS3 Protease mutation->target_id

Caption: High-throughput screening and validation workflow for the discovery of this compound.

DENV_Replication_and_NS3_Protease cluster_virus Dengue Virus Life Cycle cluster_protease Role of NS2B/NS3 Protease entry Virus Entry and Uncoating translation Translation of Viral RNA into Polyprotein entry->translation polyprotein Viral Polyprotein translation->polyprotein replication RNA Replication assembly Virion Assembly and Release replication->assembly cleavage Polyprotein Cleavage polyprotein->cleavage Processed by ns2b_ns3 NS2B/NS3 Protease Complex ns2b_ns3->cleavage This compound Inhibition structural Structural Proteins (C, prM, E) cleavage->structural non_structural Non-Structural Proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) cleavage->non_structural non_structural->replication Form Replication Complex

Caption: Role of NS2B/NS3 protease in the Dengue virus life cycle and the point of inhibition by this compound.

References

In Vitro Efficacy of BP13944 Against Dengue Virus Serotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV), a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4), poses a significant global health threat. The absence of broadly effective antiviral therapies necessitates the discovery and development of novel inhibitors. This technical guide details the in vitro efficacy of BP13944, a small-molecule inhibitor identified through high-throughput screening. This compound has demonstrated potent and selective inhibitory activity against all four DENV serotypes. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the detailed experimental protocols used for its characterization, serving as a valuable resource for researchers in the field of antiviral drug development.

Introduction

Dengue virus infection is a major public health concern worldwide, with an estimated 25 to 100 million new infections occurring annually.[1][2][3] Currently, treatment for dengue is primarily supportive, as no specific antiviral drugs are available.[1][2][3] The development of a safe and effective antiviral that is active against all four DENV serotypes is a critical unmet medical need.

This compound, a quaternary ammonium salt, emerged as a promising candidate from a high-throughput screening of approximately 60,000 compounds using a stable cell line harboring a DENV serotype 2 (DENV-2) replicon.[1][2] This compound has been shown to effectively inhibit DENV replication in vitro with no detectable cytotoxicity.[1][2][3] This guide summarizes the key findings on the in vitro efficacy of this compound and provides detailed methodologies for its evaluation.

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified through various in vitro assays, demonstrating its potency against DENV.

Table 1: Potency of this compound in DENV-2 Replicon Assay
CompoundAssay SystemCell LineEC50 (μM)
This compoundDENV-2 Luciferase RepliconBHK-211.03 ± 0.09

EC50 (50% effective concentration) represents the concentration of the compound that inhibits 50% of the replicon expression.[1][2][3]

Table 2: Inhibition of Viral Yield of all Four DENV Serotypes by this compound
DENV SerotypeTreatmentViral Titer Reduction (fold)
DENV-18 μM this compound457
DENV-28 μM this compound14,333
DENV-38 μM this compound801
DENV-48 μM this compound3,826

Viral yield reduction was determined in BHK-21 cells infected at a multiplicity of infection (MOI) of 0.1 and treated with 8 μM this compound for 72 hours.[1]

Table 3: Reduction of DENV-2 Positive-Strand Viral RNA by this compound
Multiplicity of Infection (MOI)TreatmentViral RNA Reduction (fold)
0.112 μM this compound7
1.012 μM this compound17

BHK-21 cells were treated with 12 μM this compound for 16 hours prior to infection with DENV-2. Viral RNA levels were measured at 72 hours post-infection.[1]

Mechanism of Action

This compound is believed to exert its antiviral effect by targeting the DENV NS3 protease.[1][2][3] The NS3 protease is a crucial enzyme for viral replication, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.

Resistance studies have identified a consensus amino acid substitution, E66G, in the NS3 protease domain of this compound-resistant DENV-2 replicons.[1][2][3] The introduction of this E66G mutation into the DENV replicon, an infectious DENV cDNA clone, and recombinant NS2B/NS3 protease constructs conferred significant resistance to this compound (15.2-, 17.2-, and 3.1-fold, respectively).[1][2][3] The E66 residue is located at the interface between the protease and helicase domains of the NS3 protein, suggesting that this compound may interfere with the function of the NS3 protease by binding to this interface.[1]

DENV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_polyprotein Polyprotein Processing Virus_Entry Virus Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing Virus_Entry->Translation_Polyprotein_Processing Uncoating Replication Viral RNA Replication Translation_Polyprotein_Processing->Replication NS Proteins NS2B_NS3_Protease NS2B-NS3 Protease Translation_Polyprotein_Processing->NS2B_NS3_Protease Assembly_Release Virion Assembly & Release Replication->Assembly_Release Progeny RNA Progeny_Virions Progeny Virions Assembly_Release->Progeny_Virions Egress Polyprotein Polyprotein C prM E NS1 NS2A NS2B NS3 NS4A NS4B NS5 NS2B_NS3_Protease->Polyprotein:f7 Cleavage This compound This compound This compound->NS2B_NS3_Protease Inhibition HTS_Workflow Start Start: 60,000 Small Molecule Library Dispense_Cells Dispense DENV-2 Replicon Cells Start->Dispense_Cells Add_Compounds Add Compounds (10 µM) Dispense_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Identify_Hits Identify Hits with Reduced Luciferase Signal Measure_Luciferase->Identify_Hits Dose_Response Dose-Response Confirmation Identify_Hits->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Lead_Candidate Lead Candidate: This compound Cytotoxicity_Assay->Lead_Candidate

References

The Linchpin of Dengue Virus Replication: A Technical Guide to the NS2B/NS3 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the crucial role of the NS2B/NS3 protease in the replication of the Dengue virus (DENV). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular intricacies of the NS2B/NS3 protease, offering a comprehensive overview of its function, structure, and its validation as a prime target for antiviral therapies.

Executive Summary

The Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV1-4). The viral genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release functional viral proteins. The viral NS2B/NS3 protease is responsible for the majority of these cleavages and is therefore absolutely essential for viral replication. This document outlines the molecular and structural biology of the NS2B/NS3 protease, details its enzymatic activity, and provides an overview of its role as a key target for the development of direct-acting antiviral agents.

The DENV Polyprotein and the Central Role of NS2B/NS3 Protease

The DENV genome is a single-stranded, positive-sense RNA molecule of approximately 11 kilobases. This RNA is translated into a polyprotein of about 3,400 amino acids, which is anchored in the endoplasmic reticulum (ER) membrane of the host cell. The processing of this polyprotein is a critical step in the viral life cycle. The viral NS2B/NS3 protease, a two-component enzyme, is responsible for cleaving the polyprotein at multiple sites on the cytoplasmic side of the ER membrane, releasing individual non-structural (NS) proteins that are vital for viral replication and assembly.[1][2]

The NS3 protein contains the serine protease domain at its N-terminus, characterized by a catalytic triad of His51, Asp75, and Ser135.[3][4] However, the protease activity of NS3 is entirely dependent on its interaction with the NS2B cofactor.[3][4][5] A central hydrophilic region of NS2B is essential for the proper folding and activation of the NS3 protease domain.[6]

DENV_Polyprotein_Processing cluster_polyprotein DENV Polyprotein cluster_products Mature Viral Proteins C C prM prM Host_Protease Host Proteases (e.g., Signalase, Furin) NS2B_NS3 NS2B/NS3 Protease E E NS1 NS1 NS2A NS2A NS2B NS2B NS3 NS3 NS4A NS4A NS4B NS4B NS5 NS5 C_p C prM_p prM E_p E NS1_p NS1 NS2A_p NS2A NS2B_p NS2B NS3_p NS3 NS4A_p NS4A NS4B_p NS4B NS5_p NS5 Host_Protease->C_p C-prM Host_Protease->prM_p prM-E Host_Protease->E_p E-NS1 Host_Protease->NS1_p Host_Protease->NS4A_p NS4A-2K NS2B_NS3->C_p C (internal) NS2B_NS3->NS2A_p NS2A/NS2B NS2B_NS3->NS2A_p NS2A (internal) NS2B_NS3->NS2B_p NS2B/NS3 NS2B_NS3->NS3_p NS3/NS4A NS2B_NS3->NS4A_p NS4A (internal) NS2B_NS3->NS4B_p NS4B/NS5

Mechanism of NS2B/NS3 Protease Activation and Catalysis

The activation of the NS3 protease is a dynamic process involving a significant conformational change upon binding of the NS2B cofactor. In its inactive state, the NS3 protease domain is in an "open" conformation. The binding of the central hydrophilic region of NS2B induces a conformational change to a "closed," active state. In this closed conformation, the C-terminal part of the NS2B cofactor wraps around the NS3 protease core, forming a part of the substrate-binding site and properly orienting the catalytic triad for catalysis. This mechanism ensures that the protease is only active when correctly assembled, likely at the site of viral replication.

The catalytic mechanism of the NS2B/NS3 protease follows the canonical serine protease mechanism. The serine residue (Ser135) of the catalytic triad acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond of the substrate. This reaction is facilitated by the histidine (His51) and aspartate (Asp75) residues, which act as a general base and to orient the histidine residue, respectively.

NS2B_NS3_Activation cluster_inactive Inactive State cluster_active Active State cluster_catalysis Catalytic Cycle NS3_inactive NS3 Protease (Open Conformation) NS2B_NS3_active Active NS2B/NS3 Complex (Closed Conformation) NS3_inactive->NS2B_NS3_active NS2B Binding NS2B_cofactor NS2B Cofactor NS2B_cofactor->NS2B_NS3_active Substrate Polyprotein Substrate NS2B_NS3_active->Substrate Substrate Binding Products Cleaved Products Substrate->Products Proteolytic Cleavage Products->NS2B_NS3_active Product Release

Quantitative Analysis of NS2B/NS3 Protease Activity

The enzymatic activity of the DENV NS2B/NS3 protease has been characterized using various synthetic peptide substrates that mimic the natural cleavage sites in the viral polyprotein. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's efficiency.

Substrate (Cleavage Site)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)DENV SerotypeReference
Bz-Nle-Lys-Arg-Arg-AMC17.6 ± 1.10.045 ± 0.0012557DENV2[7]
GRR-amc75--DENV2[8]
Boc-Gly-Arg-Arg-AMC112--DENV2[8]
eNS2B47NS3Pro38.32 ± 2.19--DENV4[7]
bNS2B47NS3Pro20.71 ± 0.75--DENV4[7]
gNS2B47NS3Pro18.36 ± 0.81--DENV4[7]

NS2B/NS3 Protease as a Drug Target

The essential role of the NS2B/NS3 protease in the DENV life cycle makes it an attractive target for the development of antiviral drugs. Inhibition of this protease would block the processing of the viral polyprotein, thereby preventing the formation of the viral replication complex and the production of new virus particles. Both orthosteric inhibitors, which bind to the active site, and allosteric inhibitors, which bind to other sites and modulate the enzyme's activity, are being explored.

A variety of inhibitors have been developed and characterized, with their potency typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

InhibitorTypeIC₅₀ (µM)Kᵢ (µM)DENV Serotype(s)Reference
Compound 2Competitive3.9 ± 0.64.0 ± 0.4DENV4[9]
Compound 14Competitive-4.9 ± 0.3DENV4[9]
Compound 22Competitive-3.4 ± 0.1DENV4[9]
Benzothiazole derivatives (e.g., Compound 3)Noncompetitive5.0 ± 0.4-DENV2 & DENV3
BP2109-15.43 ± 2.12-DENV2[5]
Peptide-hybrid 32-2.5 ± 0.1-DENV2
Inhibitor 33-3.32 ± 0.052.1DENV2
Phg analogue of compound 32-0.6-DENV2
Compound 23Broad spectrumZIKV: 0.20 ± 0.01, DENV2: 0.59 ± 0.02, DENV3: 0.52 ± 0.06-ZIKV, DENV2, DENV3

Experimental Protocols

Recombinant Expression and Purification of DENV NS2B/NS3 Protease

A common method for producing the NS2B/NS3 protease for in vitro studies involves the expression of a single-chain construct in Escherichia coli. In this construct, the hydrophilic cofactor domain of NS2B is connected to the N-terminus of the NS3 protease domain via a flexible glycine-serine linker.

Recombinant_Protein_Purification Start Transformation of E. coli with NS2B-NS3 Expression Vector Culture Bacterial Culture Growth Start->Culture Induction Protein Expression Induction (e.g., with IPTG) Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) (for His-tagged protein) Clarification->IMAC Elution Elution with Imidazole Gradient IMAC->Elution Dialysis Dialysis to Remove Imidazole and Buffer Exchange Elution->Dialysis SEC Size-Exclusion Chromatography (Gel Filtration) Dialysis->SEC Purity_Check Purity and Concentration Analysis (SDS-PAGE, UV-Vis) SEC->Purity_Check Storage Storage of Purified Protease at -80°C Purity_Check->Storage

Protocol:

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a His-tagged NS2B-NS3 single-chain construct.

  • Culture: Grow the transformed bacteria in a suitable medium (e.g., LB broth) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a final concentration of 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture for several hours at a reduced temperature (e.g., 18-25°C).

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification and Storage: Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities. Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration and store at -80°C in a suitable buffer containing glycerol.

In Vitro NS2B/NS3 Protease Activity Assay (Fluorogenic Substrate)

This assay measures the cleavage of a synthetic peptide substrate that is linked to a fluorescent reporter molecule. Cleavage of the substrate by the protease results in an increase in fluorescence, which can be monitored over time.

Materials:

  • Purified recombinant DENV NS2B/NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 5 mM CHAPS)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Reaction Setup: In a 96-well black microplate, add the assay buffer.

  • Inhibitor Addition (for inhibition assays): Add the test compounds at various concentrations to the wells. Include a control with no inhibitor (e.g., DMSO vehicle).

  • Enzyme Addition: Add the purified NS2B/NS3 protease to each well to a final concentration of approximately 50-100 nM. Incubate for a short period at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate to a final concentration close to its Kₘ value.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. For inhibition assays, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based DENV Replication Assay (Plaque Reduction Neutralization Test - PRNT)

This assay is used to quantify the inhibition of DENV replication in a cell culture system by measuring the reduction in the number of viral plaques formed in the presence of an inhibitor.

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stock of known titer

  • Test compounds

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in 6- or 12-well plates and grow to confluence.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of DENV (e.g., 100 plaque-forming units). Incubate the virus-compound mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days to allow for plaque formation.

  • Staining and Counting: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The NS2B/NS3 protease is an indispensable enzyme for Dengue virus replication, making it a highly validated and promising target for the development of antiviral therapies. A thorough understanding of its structure, function, and enzymatic properties is critical for the rational design of potent and specific inhibitors. The experimental protocols and quantitative data presented in this technical guide provide a valuable resource for researchers and drug development professionals working to combat the global threat of Dengue fever. Continued efforts in this area are essential to develop effective treatments for this widespread and debilitating disease.

References

Structural Insights into the Allosteric Inhibition of Dengue Virus Protease by BP13944

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Dengue virus (DENV) NS2B/NS3 protease is an essential enzyme for viral replication and a prime target for antiviral drug development. BP13944 is a novel small-molecule inhibitor of DENV, identified through high-throughput screening, that has demonstrated efficacy against all four serotypes of the virus.[1][2] This technical guide provides a comprehensive overview of the structural and molecular basis of the interaction between this compound and the DENV protease. Resistance to this compound has been mapped to a single amino acid substitution (E66G) in the NS3 protease domain, suggesting a unique allosteric mechanism of inhibition rather than direct binding to the active site.[1][2] This document details the quantitative data on this compound's antiviral activity, provides in-depth experimental protocols for key assays, and visualizes the proposed mechanism and experimental workflows. While a crystal structure of the this compound-DENV protease complex remains to be elucidated, this guide synthesizes the current knowledge to inform future structural studies and inhibitor design.

Introduction to this compound and the DENV Protease Target

The Dengue virus is a mosquito-borne flavivirus that poses a significant global health threat. The viral genome is translated into a single polyprotein that is processed by both host and viral proteases to yield functional viral proteins. The viral NS2B/NS3 protease is responsible for several of these cleavages and is therefore essential for viral replication.[1]

This compound (1-hexadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-bromide (1:1)) was identified as a potent inhibitor of DENV replication through a high-throughput screen of approximately 60,000 compounds using a stable DENV-2 replicon cell line.[2] It exhibits a selective antiviral spectrum, inhibiting all four DENV serotypes but not the related Japanese encephalitis virus (JEV).[1]

Quantitative Analysis of this compound Activity

The antiviral and inhibitory activity of this compound has been quantified through various assays. The key quantitative data are summarized in the tables below.

Parameter Value Assay Reference
EC₅₀1.03 ± 0.09 μMDENV-2 Replicon Luciferase Assay[1][2]
EC₅₀0.23 ± 0.01 μMDENV-2 Viral Yield Reduction Assay[3]
IC₅₀22.63 ± 0.74 μMRecombinant DENV-2 NS2B/NS3 Protease Assay[3]
Table 1: In Vitro Efficacy and Potency of this compound
Construct Fold Resistance to this compound Reference
DENV Replicon with E66G mutation15.2-fold[2]
Infectious DENV cDNA clone with E66G mutation17.2-fold[2]
Recombinant NS2B/NS3 Protease with E66G mutation3.1-fold[2]
Table 2: this compound Resistance Conferred by the E66G Mutation

Proposed Mechanism of Action: An Allosteric Inhibition Model

The primary evidence for the mechanism of action of this compound comes from drug resistance studies. Sequencing of this compound-resistant DENV replicons consistently identified a single amino acid substitution, E66G, in the NS3 protease domain.[1][2] This residue is not located within the active site of the protease. Instead, it is situated at the interface between the NS3 protease and helicase domains.[1] This suggests that this compound does not compete with the substrate for the active site but rather binds to an allosteric site, interfering with the normal function of the protease. It is hypothesized that binding of this compound to the protease-helicase interface disrupts the conformation or dynamics of the NS3 protein, thereby inhibiting its proteolytic activity.[1]

G cluster_0 DENV Polyprotein Processing cluster_1 Inhibition by this compound Polyprotein Polyprotein NS2B/NS3_Protease NS2B/NS3 Protease (Active Conformation) Polyprotein->NS2B/NS3_Protease Cleavage Viral_Proteins Mature Viral Proteins NS2B/NS3_Protease->Viral_Proteins Inactive_Protease NS2B/NS3 Protease (Inactive Conformation) Replication Viral Replication Viral_Proteins->Replication This compound This compound Protease_Helicase_Interface NS3 Protease-Helicase Interface (E66) This compound->Protease_Helicase_Interface Binds to Protease_Helicase_Interface->Inactive_Protease Induces conformational change Inactive_Protease->Replication Inhibits

Proposed allosteric inhibition of DENV protease by this compound.

Experimental Protocols

Recombinant DENV NS2B/NS3 Protease Expression and Purification

This protocol describes the general steps for producing the recombinant DENV NS2B/NS3 protease for use in in vitro assays.

  • Construct Design: A common construct links the hydrophilic cofactor domain of NS2B (approx. 40-50 amino acids) to the N-terminus of the NS3 protease domain (approx. 180 amino acids) via a flexible glycine-serine linker. This single-chain protein is often fused to an N-terminal affinity tag (e.g., 6x-His or GST) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB or TB medium.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and a nuclease).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione agarose for GST-tagged proteins).

    • Wash the column with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for Ni-NTA).

    • Elute the protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole for Ni-NTA).

    • (Optional) If required, cleave the affinity tag using a specific protease (e.g., TEV or thrombin) and remove the tag and protease by a second round of affinity chromatography.

    • Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.

  • Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blot analysis.

G Start Start Transformation Transformation of E. coli Start->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis and Clarification Expression->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom Tag_Cleavage Affinity Tag Cleavage (Optional) Affinity_Chrom->Tag_Cleavage SEC Size-Exclusion Chromatography Tag_Cleavage->SEC Verification Purity Verification (SDS-PAGE) SEC->Verification End End Verification->End

Workflow for recombinant DENV protease expression and purification.
DENV Replicon Luciferase Assay

This cell-based assay is used to quantify the effect of compounds on DENV RNA replication.

  • Cell Seeding: Seed a stable cell line harboring a DENV replicon (e.g., BHK-21 cells) in 96-well plates. The replicon contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in place of the structural protein genes.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the cells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

  • Cell Lysis and Luciferase Measurement:

    • Remove the culture medium and wash the cells with PBS.

    • Add a passive lysis buffer to the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase substrate.

  • Data Analysis:

    • Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to account for any cytotoxic effects of the compound.

    • Calculate the percent inhibition of replication relative to the vehicle control.

    • Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to determine the viral yield in the presence of an inhibitor.

  • Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 6- or 12-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of DENV (e.g., 50-100 plaque-forming units). Incubate this mixture to allow the compound to bind to the virus or affect the cells.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for several days (e.g., 5-7 days) to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative (e.g., formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet). The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the concentration of the compound that reduces the number of plaques by 50% (PRNT₅₀).

Summary and Future Directions

This compound represents a promising class of DENV inhibitors that act through an allosteric mechanism. The identification of the E66G resistance mutation provides a crucial starting point for understanding the molecular details of its interaction with the NS3 protease. While the lack of a co-crystal structure of the this compound-protease complex is a current limitation, the data strongly support a model of inhibition via binding to the protease-helicase interface.

Future research should focus on:

  • Structural Studies: Obtaining a high-resolution crystal or cryo-EM structure of this compound in complex with the full-length DENV NS2B/NS3 protein is a critical next step to validate the proposed binding site and elucidate the precise mechanism of allosteric inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will be essential to improve its potency and drug-like properties.

  • Binding Affinity and Kinetic Studies: Characterizing the direct binding of this compound to the protease using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will provide valuable thermodynamic and kinetic data.

A deeper understanding of the structural biology of the this compound-DENV protease interaction will undoubtedly accelerate the development of novel and effective allosteric inhibitors for the treatment of dengue fever.

References

Preliminary Antiviral and Cytotoxicity Profile of BP13944: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical data on BP13944, a novel small-molecule inhibitor of the Dengue virus (DENV). The following sections detail its antiviral activity, cytotoxicity in host cells, and the experimental methodologies used in its initial characterization.

Executive Summary

This compound was identified as a potent inhibitor of Dengue virus replication through a high-throughput screening of 60,000 compounds.[1][2] This small molecule has demonstrated activity against all four serotypes of DENV.[3] The mechanism of action is believed to be the inhibition of the viral NS3 protease, a key enzyme in the viral replication cycle.[1][3] Cytotoxicity studies have been conducted to establish a preliminary therapeutic window. This document summarizes the key quantitative data and experimental protocols from these foundational studies.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been quantified using various assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound
ParameterVirus/SystemCell LineValueReference
EC50 DENV-2 Replicon-1.03 ± 0.09 μM[1][2]
EC50 DENV-2-0.23 ± 0.01 μM[4]
IC50 DENV-2 NS2B/NS3 Protease-22.63 ± 0.74 µM[4]
IC50 DENV NS3 Helicase-> 50 μM[3]
Effective Concentration All four DENV serotypesBHK-218 μM[3]
Viral Titer Reduction DENV-2BHK-21>10,000-fold at 12 μM[3]
Table 2: Cytotoxicity Profile of this compound
ParameterCell LineValueReference
CC50 -72.40 ± 0.95 μM[3]
Non-toxic Concentration -< 15 μM[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

High-Throughput Screening (HTS) with DENV Replicon Cells

This protocol was used for the initial discovery of this compound from a large compound library.

  • Cell Line: A stable cell line harboring a DENV serotype 2 (DENV-2) luciferase replicon was used.[1][2]

  • Compound Library: A library of 60,000 small molecules was screened.[1][2]

  • Assay Procedure:

    • The DENV-2 replicon cells were seeded in multi-well plates.

    • Compounds from the library were added to the wells at a defined concentration.

    • The cells were incubated for a period to allow for viral replication and reporter gene expression.

    • Luciferase activity was measured as a surrogate for DENV replication.

    • Compounds that significantly reduced luciferase expression without causing cytotoxicity were identified as primary hits.

Cell Viability (Cytotoxicity) Assay

This assay was performed to determine the concentration of this compound that is toxic to host cells.

  • Cell Lines: Baby Hamster Kidney (BHK-21) cells and human hepatoma (Huh-7) cells were used.[3][5]

  • Assay Procedure:

    • Cells were seeded in 96-well plates.

    • A serial dilution of this compound was added to the cells.

    • The plates were incubated for a specified period (e.g., 72 hours).

    • Cell viability was assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

    • The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.[5]

Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced by infected cells treated with this compound.

  • Cell Line: BHK-21 cells were used for this assay.[3]

  • Virus Strains: All four serotypes of DENV were tested.[3]

  • Assay Procedure:

    • BHK-21 cells were seeded in multi-well plates.

    • The cells were treated with various concentrations of this compound.

    • The cells were then infected with DENV at a specific multiplicity of infection (MOI), for example, 0.1.[3]

    • The infection was allowed to proceed for 72 hours.[3]

    • The culture supernatant, containing progeny virus, was collected.

    • The viral titer in the supernatant was determined by a plaque formation assay on a fresh monolayer of susceptible cells.

    • The reduction in viral yield was calculated by comparing the titers from treated and untreated cells.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method was used to measure the effect of this compound on viral RNA replication.

  • Cell Line and Virus: BHK-21 cells were infected with DENV-2.[3]

  • Treatment: Cells were treated with this compound (e.g., 12 μM) for 16 hours prior to infection.[3]

  • Infection: Cells were infected with DENV-2 at MOIs of 0.1 and 1.0.[3]

  • RNA Extraction: At 72 hours post-infection, total RNA was extracted from the cells.[3]

  • qRT-PCR:

    • The extracted RNA was reverse transcribed to cDNA.

    • Quantitative PCR was performed using primers specific for the positive-strand DENV-2 RNA.

    • The levels of viral RNA were normalized to an internal control housekeeping gene.

    • The fold reduction in viral RNA in treated cells was calculated relative to untreated cells. At an MOI of 0.1 and 1.0, this compound treatment led to 7- and 17-fold reductions in positive-strand viral RNA levels, respectively.[3]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for the discovery of this compound and its proposed mechanism of action.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_mechanism Mechanism of Action Studies hts High-Throughput Screening (60,000 compounds) replicon DENV-2 Luciferase Replicon Cells hits Primary Hits Identified replicon->hits ec50 EC50 Determination hits->ec50 cytotoxicity Cytotoxicity Assay (CC50) hits->cytotoxicity viral_yield Viral Yield Reduction Assay ec50->viral_yield q_rt_pcr qRT-PCR for Viral RNA viral_yield->q_rt_pcr resistance Resistance Selection Studies q_rt_pcr->resistance e66g E66G Mutation in NS3 Protease Identified resistance->e66g enzyme_assay NS3 Protease/Helicase Enzyme Assays e66g->enzyme_assay

Caption: Experimental workflow for the discovery and characterization of this compound.

mechanism_of_action cluster_virus_lifecycle Dengue Virus Replication Cycle cluster_inhibition Inhibition by this compound entry Viral Entry translation Translation of Viral Polyprotein entry->translation cleavage Polyprotein Cleavage translation->cleavage replication Viral RNA Replication cleavage->replication ns3 DENV NS3 Protease cleavage->ns3 assembly Virion Assembly & Egress replication->assembly This compound This compound This compound->ns3 Inhibits

Caption: Proposed mechanism of action of this compound on the DENV life cycle.

References

Methodological & Application

Application Notes and Protocols for BP13944 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small-molecule inhibitor of the Dengue virus (DENV), demonstrating potent antiviral activity against all four serotypes.[1][2][3] This compound was identified through high-throughput screening using a stable cell line containing a DENV-2 replicon with a luciferase reporter.[1][2][3] Mechanistic studies have revealed that this compound likely targets the DENV NS3 protease, a critical enzyme for viral replication.[1][2][3] This document provides detailed protocols for the use of this compound in various cell culture-based assays to study its antiviral effects.

Mechanism of Action

This compound inhibits DENV replication by interfering with the function of the NS3 protease.[1][2][3] The NS3 protease, in complex with its cofactor NS2B, is responsible for cleaving the viral polyprotein, a crucial step in the formation of the viral replication complex. By disrupting NS3 protease activity, this compound effectively halts viral RNA synthesis.[1] Studies have shown that resistance to this compound is associated with an E66G amino acid substitution in the NS3 protease domain, further supporting this proposed mechanism.[1][2][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in cell culture.

Parameter Cell Line Value Reference
EC50 (50% Effective Concentration)DENV-2 Replicon in BHK-211.03 ± 0.09 µM[1][2][3]
CC50 (50% Cytotoxic Concentration)BHK-2172.40 ± 0.95 µM[1]
DENV Serotype Cell Line This compound Concentration Effect Reference
DENV-1BHK-218 µMSignificant reduction in viral yield[1]
DENV-2BHK-218 µMSignificant reduction in viral yield[1]
DENV-3BHK-218 µMSignificant reduction in viral yield[1]
DENV-4BHK-218 µMSignificant reduction in viral yield[1]
JEV (Japanese Encephalitis Virus)BHK-2112 µMNo significant inhibition[1]

Experimental Protocols

DENV Replicon Luciferase Reporter Assay

This assay is used to determine the effect of this compound on DENV RNA replication.

Materials:

  • BHK-21 cells stably expressing a DENV replicon with a luciferase reporter gene

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the DENV replicon-expressing BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the production of infectious viral particles from DENV-infected cells treated with this compound.

Materials:

  • BHK-21 or Huh7 cells

  • DENV stock (any of the four serotypes)

  • Complete growth medium

  • This compound stock solution

  • Overlay medium (e.g., MEM with 2% FBS and 0.8% methylcellulose)

  • Crystal violet staining solution

  • 12-well plates

Protocol:

  • Seed BHK-21 cells in 12-well plates at a density of 1 x 10^5 cells per well and incubate overnight.[1]

  • Pre-treat the cells with various concentrations of this compound in complete growth medium for 16 hours.[1]

  • Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 for 2 hours.[1]

  • After infection, remove the virus inoculum and wash the cells with PBS.

  • Add fresh medium containing the respective concentrations of this compound and incubate for 72 hours.[1]

  • Collect the culture supernatants, which contain the progeny virus.

  • To determine the viral titer, perform a plaque assay. Seed fresh BHK-21 cells in 6-well plates.

  • Once the cells are confluent, infect them with serial dilutions of the collected supernatants for 2 hours.

  • Remove the inoculum and overlay the cells with the overlay medium.

  • Incubate for 5-7 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.

  • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and determine the percentage of viral yield reduction compared to the vehicle control.

Cytotoxicity Assay (MTS Assay)

This assay is performed to determine the cytotoxic effect of this compound on the host cells.

Materials:

  • BHK-21 cells (or other host cell line)

  • Complete growth medium

  • This compound stock solution

  • MTS reagent

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound for the same duration as the antiviral assays (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Mandatory Visualizations

BP13944_Mechanism_of_Action cluster_virus Dengue Virus Life Cycle cluster_host Host Cell DENV DENV Virion Entry Entry & Uncoating DENV->Entry Translation Translation of Viral RNA Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Polyprotein->Cleavage Cleaved by Replication RNA Replication Cleavage->Replication NS2B_NS3 NS2B-NS3 Protease Assembly Virion Assembly & Release Replication->Assembly Progeny Progeny Virions Assembly->Progeny NS2B_NS3->Cleavage Mediates This compound This compound This compound->NS2B_NS3 Inhibits

Caption: Mechanism of action of this compound in inhibiting DENV replication.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis A 1. Seed Host Cells (e.g., BHK-21) B 2. Pre-treat with this compound (Serial Dilutions) A->B C 3. Infect with DENV (MOI = 0.1) B->C D 4. Incubate for 72 hours C->D E 5a. Viral Yield Reduction Assay (Plaque Assay) D->E F 5b. RNA Replication Assay (Luciferase or qRT-PCR) D->F G 5c. Cytotoxicity Assay (MTS Assay) D->G H 6a. Calculate Viral Titer (PFU/mL) E->H I 6b. Determine EC50 F->I J 6c. Determine CC50 G->J

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for BP13944 in In Vitro Dengue Virus (DENV) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BP13944, a potent small-molecule inhibitor of Dengue virus (DENV), in in vitro studies. The information compiled herein is designed to guide researchers in accurately assessing the antiviral efficacy and cytotoxicity of this compound.

Compound Profile: this compound

This compound has been identified as a selective inhibitor of all four DENV serotypes.[1] It functions by targeting the viral NS2B/NS3 protease, a crucial enzyme in the DENV replication cycle.[1][2] Resistance studies have shown that a specific amino acid substitution (E66G) in the NS3 protease domain confers resistance to this compound, further validating its mechanism of action.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in DENV inhibition studies.

Parameter Value Cell Line Assay Reference
EC50 (50% Effective Concentration) 1.03 ± 0.09 μMBHK-21 cells with DENV-2 repliconReplicon-based luciferase reporter assay[1][2][3]
CC50 (50% Cytotoxic Concentration) 72.40 ± 0.95 μMBHK-21 cellsMTS-based cytotoxicity assay[1]
Selectivity Index (SI) >70 (Calculated as CC50/EC50)BHK-21 cells-[1]
DENV Serotype Concentration of this compound Fold Reduction in Viral Titer Cell Line Assay Reference
DENV-18 μM457-foldBHK-21Viral Yield Reduction Assay[1]
DENV-28 μM14,333-foldBHK-21Viral Yield Reduction Assay[1]
DENV-38 μM801-foldBHK-21Viral Yield Reduction Assay[1]
DENV-48 μM3,826-foldBHK-21Viral Yield Reduction Assay[1]
DENV-212 μM>10,000-foldBHK-21Viral Yield Reduction Assay[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Virus Strains
  • Cell Line: Baby Hamster Kidney (BHK-21) cells are a suitable host for DENV propagation and inhibition assays.[1]

  • Virus Strains: All four serotypes of DENV (DENV-1, DENV-2, DENV-3, and DENV-4) can be used to assess the broad-spectrum activity of this compound.[1]

Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced by cells treated with the inhibitor.

Materials:

  • BHK-21 cells

  • DENV stock (of desired serotype)

  • 12-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Seed BHK-21 cells at a density of 1 x 10^5 cells per well in 12-well plates and incubate for 4 hours at 37°C.[1]

  • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 15 µM is recommended to determine the dose-dependent effect.[1]

  • Sixteen hours prior to infection, add 500 µL of the prepared this compound dilutions or DMSO control to the respective wells.[1]

  • Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 or 1.[1]

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Harvest the culture supernatant.

  • Determine the viral titer in the supernatant using a Plaque Formation Assay.

Plaque Formation Assay

This assay is used to quantify the number of infectious virus particles (Plaque Forming Units or PFU) in a sample.

Materials:

  • BHK-21 cells

  • 6-well plates

  • Culture supernatant from the Viral Yield Reduction Assay

  • Culture medium

  • Agarose or methylcellulose overlay medium

Protocol:

  • Seed BHK-21 cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the harvested culture supernatants.

  • Infect the BHK-21 cell monolayers with the diluted virus samples.

  • After an adsorption period (typically 1-2 hours), remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaques to form (typically 5-7 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the viral titer in PFU/mL.

DENV Replicon Assay

This cell-based assay utilizes a DENV replicon system, often expressing a reporter gene like luciferase, to specifically measure the effect of an inhibitor on viral RNA replication, independent of virus entry and assembly.[1]

Materials:

  • BHK-21 cells harboring a stable DENV-2 replicon with a luciferase reporter.[1]

  • 96-well plates

  • Culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Luciferase assay reagent

Protocol:

  • Seed the DENV-2 replicon-harboring BHK-21 cells in 96-well plates.

  • Treat the cells with various concentrations of this compound.

  • Incubate for 48 to 72 hours.[1]

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • A decrease in luciferase activity corresponds to the inhibition of DENV RNA replication.[1]

Cytotoxicity Assay (MTS-based)

This assay determines the concentration at which the compound becomes toxic to the cells, which is crucial for distinguishing antiviral effects from cytotoxic effects.

Materials:

  • BHK-21 cells

  • 96-well plates

  • Culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • MTS-based tetrazolium salt solution

Protocol:

  • Seed BHK-21 cells in 96-well plates.

  • Treat the cells with a range of this compound concentrations (e.g., up to 40 µM or higher).[1]

  • Incubate for the same duration as the antiviral assays (e.g., 72 hours).

  • Add the MTS reagent to the wells and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Cell viability is proportional to the absorbance, and the CC50 value can be calculated.

Visualizations

DENV_Inhibition_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_quant Quantification cluster_cyto Cytotoxicity cell_culture BHK-21 Cell Culture infection Infect Cells with DENV (MOI 0.1 or 1) cell_culture->infection cyto_treat Treat Cells with this compound cell_culture->cyto_treat virus_prep DENV Stock Preparation virus_prep->infection compound_prep This compound Dilution Series treatment Treat with this compound compound_prep->treatment infection->treatment incubation Incubate for 72h treatment->incubation supernatant Harvest Supernatant incubation->supernatant plaque_assay Plaque Formation Assay supernatant->plaque_assay titer Calculate Viral Titer (PFU/mL) plaque_assay->titer cyto_incubate Incubate for 72h cyto_treat->cyto_incubate mts_assay MTS Assay cyto_incubate->mts_assay cc50 Calculate CC50 mts_assay->cc50

Caption: Experimental workflow for assessing this compound antiviral activity.

DENV_Replication_and_BP13944_MOA cluster_host Host Cell cluster_rep DENV Replication Cycle cluster_moa This compound Mechanism of Action entry Virus Entry uncoating Uncoating entry->uncoating translation Translation of Viral Polyprotein uncoating->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication cleavage->replication ns2b_ns3 NS2B/NS3 Protease assembly Virion Assembly replication->assembly release Virus Release assembly->release This compound This compound inhibition Inhibition This compound->inhibition ns2b_ns3->cleavage mediates inhibition->ns2b_ns3 targets

References

BP13944 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small molecule inhibitor of the Dengue virus (DENV), identified through high-throughput screening of a large compound library.[1][2] It has demonstrated potent antiviral activity against all four serotypes of DENV in cell-based assays.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in experimental settings.

Chemical Properties and Mechanism of Action

This compound is a quaternary ammonium salt characterized by a long aliphatic side chain.[1] Its primary mechanism of action is the inhibition of the DENV NS2B/NS3 protease, a viral enzyme essential for processing the viral polyprotein and subsequent viral replication.[1][2][3][4] Resistance to this compound has been mapped to a specific amino acid substitution (E66G) in the NS3 protease domain, further confirming its target.[1][2][3][4] this compound has been shown to be effective at concentrations that are not cytotoxic to host cells.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published research.

ParameterValueCell LineReference
EC50 (50% Effective Concentration) 1.03 ± 0.09 µMDENV-2 replicon cells[1][2][5]
CC50 (50% Cytotoxic Concentration) > 15 µMVarious[1]
Resistance Mutation E66G in NS3 ProteaseDENV-2 replicon cells[1][2][4]

Solubility and Preparation of Stock Solutions

Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results.

Solubility:

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble

Protocol for Preparation of Stock and Working Solutions:

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation. If not provided by the supplier, refer to the chemical datasheet.

  • Dissolution in DMSO:

    • Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for an EC50 determination, a range of concentrations from 0.1 µM to 10 µM might be appropriate).

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Experimental Protocols

The following are generalized protocols for common antiviral assays where this compound can be evaluated.

Protocol 1: Dengue Virus Replicon Assay

This assay is used to determine the effect of this compound on DENV RNA replication in a cell-based system that does not produce infectious virus particles.

Materials:

  • Huh-7 or BHK-21 cells stably expressing a DENV replicon (e.g., containing a luciferase reporter gene)

  • Complete cell culture medium

  • This compound working solutions

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the DENV replicon cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control. Calculate the EC50 value by plotting the normalized data against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction Assay

This assay measures the effect of this compound on the production of infectious DENV particles.

Materials:

  • Vero or BHK-21 cells (permissive to DENV infection)

  • Dengue virus stock (specify serotype)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • Reagents for plaque assay or TCID50 assay

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate to form a confluent monolayer.

  • Infection and Treatment:

    • Pre-treat the cells with medium containing various concentrations of this compound for a specified time (e.g., 2 hours).

    • Infect the cells with DENV at a known multiplicity of infection (MOI).

    • After the adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus.

  • Quantify Viral Titer: Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay on a fresh monolayer of host cells.

  • Data Analysis: Compare the viral titers from the this compound-treated wells to the vehicle control to determine the extent of viral yield reduction.

Visualizations

Dengue Virus Replication Cycle and the Role of NS2B/NS3 Protease

DENV_Replication Virus Dengue Virus Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease NS2B/NS3 Protease (Target of this compound) Protease->Cleavage Replication RNA Replication Cleavage->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release This compound This compound This compound->Protease Inhibits

Caption: Dengue Virus replication cycle highlighting the inhibitory action of this compound on the NS2B/NS3 protease.

General Experimental Workflow for this compound Evaluation

Workflow Start Start: this compound Powder Prep Prepare 10 mM Stock in DMSO Start->Prep Dilute Prepare Working Solutions in Culture Medium Prep->Dilute Assay Perform Antiviral Assay (e.g., Replicon, Yield Reduction) Dilute->Assay Data Data Acquisition (e.g., Luminescence, Viral Titer) Assay->Data Analysis Data Analysis (EC50 Calculation) Data->Analysis End End: Determine Antiviral Potency Analysis->End

Caption: A generalized workflow for the experimental evaluation of this compound's antiviral activity.

References

Application Notes and Protocols: Dengue Virus (DENV) Replicon Assays for Testing BP13944 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial interest in testing the efficacy of BP13944 using a lentiviral replicon system is noted. However, based on current scientific literature, this compound has been identified as a potent inhibitor of the Dengue Virus (DENV), a member of the Flaviviridae family.[1][2] Its mechanism of action is targeted towards the DENV NS2B/NS3 protease, a crucial enzyme in the viral replication cycle.[1][3] Therefore, the most scientifically accurate and relevant application for testing this compound efficacy is through a DENV replicon assay. These application notes and protocols are tailored for that purpose.

Lentiviral and DENV replicon systems, while both valuable tools in antiviral drug discovery, are designed to be specific to the replication mechanisms of their respective viruses.[4][5] A lentiviral system would not be the appropriate model to assess the activity of a DENV-specific inhibitor.

Introduction to DENV Replicon Assays

Dengue Virus is a global health concern, with millions of infections occurring annually.[2][3] The development of effective antiviral therapies is a critical need. DENV replicons are self-replicating, genetically engineered RNAs that contain the viral non-structural proteins necessary for replication but lack the structural genes, rendering them incapable of producing infectious virus particles.[5] This makes them a safe and effective tool for screening antiviral compounds in a high-throughput manner under BSL-2 conditions. Reporter genes, such as luciferase or green fluorescent protein (GFP), are often incorporated into the replicon to provide a quantifiable readout of viral replication.[1][6]

This compound: A DENV NS2B/NS3 Protease Inhibitor

This compound is a small molecule inhibitor identified through high-throughput screening using a DENV replicon cell line.[2] It has demonstrated potent inhibitory activity against all four serotypes of DENV.[1] The proposed mechanism of action for this compound is the inhibition of the DENV NS2B/NS3 protease, which is essential for processing the viral polyprotein into functional non-structural proteins.[1][3]

Quantitative Efficacy of this compound

The following table summarizes the reported in vitro efficacy of this compound against Dengue Virus.

Assay Type Virus/Replicon Cell Line Parameter Value Reference
DENV-2 Replicon AssayDENV-2BHK-21EC501.03 ± 0.09 µM[1][2]
Virus Yield ReductionDENV-2BHK-21EC500.23 ± 0.01 µM[7]
NS2B/NS3 Protease AssayDENV-2-IC5022.63 ± 0.74 µM[7]
Virus Titer Reduction (8 µM)DENV-1BHK-21Fold Reduction457[1]
Virus Titer Reduction (8 µM)DENV-2BHK-21Fold Reduction14,333[1]
Virus Titer Reduction (8 µM)DENV-3BHK-21Fold Reduction801[1]
Virus Titer Reduction (8 µM)DENV-4BHK-21Fold Reduction3,826[1]

Experimental Protocol: DENV Replicon Assay for this compound Efficacy

This protocol outlines a transient DENV replicon assay to determine the 50% effective concentration (EC50) of this compound.

4.1. Materials

  • BHK-21 (Baby Hamster Kidney) cells

  • DENV-2 replicon plasmid DNA (with a luciferase reporter gene)

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates (white, clear bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

4.2. Procedure

  • Cell Seeding:

    • One day prior to transfection, seed BHK-21 cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate overnight at 37°C with 5% CO2.

  • Transfection:

    • On the day of the experiment, prepare the transfection mix. For each well, dilute 0.2 µg of the DENV-2 replicon plasmid DNA and the transfection reagent in separate tubes of serum-free DMEM, according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Aspirate the media from the cells and add 50 µL of the transfection complex to each well.

    • Incubate for 4-6 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 0.01 µM to 100 µM. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

    • After the transfection incubation, add 50 µL of the diluted compound or vehicle control to the respective wells. The final volume in each well will be 100 µL.

    • Include a "cells only" control (no transfection, no compound) and a "vehicle" control (transfection with vehicle).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the culture medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

4.3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)) where Luminescence_background is the reading from the "cells only" control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Dengue Virus Replication Cycle

DENV_Replication cluster_cell Host Cell Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Protease_Cleavage 4. Polyprotein Cleavage (NS2B/NS3 Protease) Translation->Protease_Cleavage Replication 5. RNA Replication (Replication Complex) Protease_Cleavage->Replication Assembly 6. Virion Assembly Replication->Assembly Egress 7. Virion Egress Assembly->Egress This compound This compound This compound->Protease_Cleavage

Caption: Dengue Virus replication cycle and the inhibitory action of this compound.

DENV Replicon Assay Workflow

Replicon_Assay_Workflow Day1 Day 1: Seed BHK-21 cells in 96-well plate Day2_Transfection Day 2: Transfect cells with DENV replicon plasmid Day1->Day2_Transfection Day2_Incubation Incubate for 4-6 hours Day2_Transfection->Day2_Incubation Day2_Treatment Add serial dilutions of this compound Day4 Day 4: Incubate for 48-72 hours Day2_Treatment->Day4 Day2_Incubation->Day2_Treatment Day5_Lysis Day 5: Lyse cells and add luciferase substrate Day4->Day5_Lysis Day5_Readout Measure luminescence Day5_Lysis->Day5_Readout Analysis Calculate % inhibition and EC50 Day5_Readout->Analysis

Caption: Workflow for the DENV replicon assay to test this compound efficacy.

References

Techniques for Measuring BP13944 Antiviral Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small-molecule inhibitor identified through high-throughput screening, demonstrating potent antiviral activity against Dengue virus (DENV).[1][2][3] This document provides detailed application notes and protocols for key assays used to characterize the antiviral efficacy of this compound and similar compounds. The methodologies described herein are essential for determining crucial parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are vital for assessing the therapeutic potential of an antiviral agent.

Key Antiviral Assays

Several in vitro methods are employed to quantify the antiviral activity of a compound.[4][5] These assays are designed to measure the inhibition of various stages of the viral life cycle, from entry into the host cell to the production of new progeny virions.[4][6] For this compound, which targets the DENV NS2B/NS3 protease, cell-based assays are particularly relevant.[1][2][3]

The primary assays detailed in this document are:

  • Replicon Assay: A powerful tool for screening compounds that inhibit viral RNA replication.

  • Virus Yield Reduction Assay (VYRA): Quantifies the reduction in the production of infectious virus particles.[7][8][9]

  • Plaque Reduction Assay (PRA): The gold standard for determining the infectivity of lytic viruses and the efficacy of antiviral compounds.[10]

  • Cytotoxicity Assay: Essential for evaluating the toxicity of the compound to the host cells.[6]

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These values are critical for calculating the selectivity index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50).

Compound Assay Virus/Cell Line EC50 (µM) Reference
This compoundDENV-2 Replicon AssayBHK-211.03 ± 0.09[1]
This compound-resistantDENV-2 Replicon AssayBHK-2113.93 ± 0.92[1]
Compound Assay Cell Line CC50 (µM) Reference
This compoundMTS Cytotoxicity AssayBHK-2172.40 ± 0.95[1]

Experimental Protocols

DENV Replicon Assay

This assay utilizes a subgenomic viral RNA (replicon) that can replicate within a host cell but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, allowing for rapid and quantitative measurement of viral replication.[2][3]

Protocol:

  • Cell Seeding: Seed host cells (e.g., BHK-21) harboring the DENV replicon in 96-well plates.

  • Compound Addition: Add serial dilutions of this compound or the test compound to the wells. Include a DMSO control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for replicon replication.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting the reporter signal against the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (VYRA)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.[7][8][9]

Protocol:

  • Cell Seeding: Plate susceptible host cells (e.g., BHK-21) in multi-well plates and allow them to form a monolayer.

  • Infection and Treatment: Infect the cells with the virus (e.g., DENV) at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound. Include a no-drug virus control.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 72 hours).[1]

  • Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titeration: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[9]

  • Data Analysis: Calculate the percent reduction in viral yield for each compound concentration compared to the no-drug control. Determine the EC50 value from the dose-response curve.

Plaque Reduction Assay (PRA)

The PRA is a classic virological technique used to quantify infectious virus particles and assess the efficacy of antiviral compounds.[10][11][12]

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment and entry.

  • Overlay Application: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of this compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.[10]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTS Assay)

It is crucial to assess the toxicity of the antiviral compound to the host cells to ensure that the observed antiviral effect is not due to cell death.[6] The MTS assay is a colorimetric method for determining the number of viable cells.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at the same density used in the antiviral assays.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-compound control.

  • Incubation: Incubate the cells for the same duration as the antiviral assays (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the no-compound control. The CC50 is the concentration that reduces cell viability by 50%.

Visualizations

Antiviral_Assay_Workflow cluster_assays Antiviral Activity Assays cluster_cytotoxicity Cytotoxicity Assay Replicon Replicon Assay (Replication Inhibition) EC50 EC50 (Effective Concentration) Replicon->EC50 Measure Reporter Calculate EC50 VYRA Virus Yield Reduction Assay (Progeny Inhibition) VYRA->EC50 Titer Progeny Virus Calculate EC50 PRA Plaque Reduction Assay (Infectivity Inhibition) PRA->EC50 Count Plaques Calculate EC50 Cytotox MTS Assay (Cell Viability) CC50 CC50 (Cytotoxic Concentration) Cytotox->CC50 Measure Viability Calculate CC50 Compound Test Compound (e.g., this compound) Compound->Replicon Add Compound Compound->VYRA Add Compound Compound->PRA Add Compound Compound->Cytotox Add Compound Cells Host Cells Cells->Replicon Cells->VYRA Cells->PRA Cells->Cytotox Virus Virus Virus->VYRA Virus->PRA SI Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: General workflow for assessing the antiviral activity of a compound.

Plaque_Reduction_Assay_Protocol start Start seed 1. Seed susceptible cells in multi-well plates start->seed infect 2. Infect cell monolayer with virus seed->infect overlay 3. Add semi-solid overlay containing test compound infect->overlay incubate 4. Incubate to allow plaque formation overlay->incubate stain 5. Fix and stain cells (e.g., with Crystal Violet) incubate->stain count 6. Count plaques stain->count analyze 7. Calculate % plaque reduction and determine EC50 count->analyze end End analyze->end

Caption: Step-by-step protocol for the Plaque Reduction Assay.

DENV_Protease_Inhibition cluster_inhibition Polyprotein DENV Polyprotein NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 Cleavage by Viral_Proteins Mature Viral Proteins NS2B_NS3->Viral_Proteins Produces Inhibition Inhibition This compound This compound This compound->NS2B_NS3 Replication Viral Replication Viral_Proteins->Replication

References

Application of BP13944 in DENV Reverse Genetics Systems: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with millions of infections occurring annually. The lack of effective vaccines and specific antiviral therapies underscores the urgent need for novel drug development.[1][2] Reverse genetics systems for DENV have become an indispensable tool in the study of the viral life cycle and the screening of potential antiviral compounds.[3][4][5] This document provides detailed application notes and protocols for the use of BP13944, a potent small-molecule inhibitor of DENV, within the framework of DENV reverse genetics systems.

This compound was identified through high-throughput screening of approximately 60,000 compounds using a DENV-2 replicon system.[1][2][6] It exhibits potent inhibitory activity against all four DENV serotypes by targeting the viral NS2B/NS3 protease, a key enzyme in the viral replication cycle.[6][7] The information presented here is intended to guide researchers in utilizing this compound as a tool to probe DENV replication and as a reference for the characterization of other potential DENV inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antiviral activity of this compound against Dengue virus.

Table 1: In Vitro Efficacy of this compound

ParameterValueVirus Serotype(s)Cell LineReference
EC50 1.03 ± 0.09 μMDENV-2 (Replicon)Stable reporter-DENV replicon cell line[2][6][7]
Viral Yield Reduction (at 12 μM) >10,000-foldDENV-2BHK-21[6]
Positive-Strand Viral RNA Reduction (at 12 μM, MOI 0.1) 7-foldDENV-2BHK-21[6]
Positive-Strand Viral RNA Reduction (at 12 μM, MOI 1.0) 17-foldDENV-2BHK-21[6]

Table 2: Resistance Profile of this compound

MutationLocationFold Resistance (Replicon)Fold Resistance (Infectious Clone)Fold Resistance (Recombinant Protease)Reference
E66G NS3 Protease Domain15.2-fold17.2-fold3.1-fold[2]

Signaling Pathways and Experimental Workflows

DENV Replication Cycle and Proposed Inhibition by this compound

DENV_Replication_and_BP13944_Inhibition cluster_cell Host Cell Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Endocytosis Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing Viral RNA release Virion Assembly Virion Assembly Translation & Polyprotein Processing->Virion Assembly Structural proteins NS2B/NS3 Protease NS2B/NS3 Protease Translation & Polyprotein Processing->NS2B/NS3 Protease RNA Replication RNA Replication RNA Replication->Virion Assembly New viral RNA Virion Maturation & Egress Virion Maturation & Egress Virion Assembly->Virion Maturation & Egress Released Virus Released Virus Virion Maturation & Egress->Released Virus NS2B/NS3 Protease->RNA Replication Cleavage of polyprotein This compound This compound This compound->NS2B/NS3 Protease Inhibition Extracellular DENV Extracellular DENV Extracellular DENV->Virus Entry

Caption: DENV replication cycle and the inhibitory action of this compound on the NS2B/NS3 protease.

Experimental Workflow: Evaluating Antiviral Compounds Using a DENV Reverse Genetics System

DENV_Reverse_Genetics_Workflow cluster_plasmid Plasmid Construction cluster_invitro In Vitro Transcription cluster_cellbased Cell-Based Assays DENV cDNA Clone DENV cDNA Clone Site-directed Mutagenesis (optional) Site-directed Mutagenesis (optional) DENV cDNA Clone->Site-directed Mutagenesis (optional) Linearized Plasmid Linearized Plasmid DENV cDNA Clone->Linearized Plasmid Site-directed Mutagenesis (optional)->Linearized Plasmid DENV Replicon Construct DENV Replicon Construct DENV Replicon Construct->Linearized Plasmid In Vitro Transcription In Vitro Transcription Linearized Plasmid->In Vitro Transcription Viral RNA Viral RNA In Vitro Transcription->Viral RNA RNA Transfection RNA Transfection Viral RNA->RNA Transfection Compound Treatment (e.g., this compound) Compound Treatment (e.g., this compound) RNA Transfection->Compound Treatment (e.g., this compound) Virus Production / Replicon Activity Virus Production / Replicon Activity Compound Treatment (e.g., this compound)->Virus Production / Replicon Activity Quantification Quantification Virus Production / Replicon Activity->Quantification Plaque Assay, qRT-PCR, Luciferase Assay

Caption: Workflow for testing antiviral compounds using DENV reverse genetics.

Experimental Protocols

DENV Plaque Assay for Viral Titer Determination

This protocol is used to quantify the amount of infectious virus in a sample.

Materials:

  • BHK-21 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DMEM with 2% FBS

  • Virus sample (e.g., supernatant from infected cells)

  • Methylcellulose overlay medium (2% methylcellulose in DMEM with 2% FBS)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Seed BHK-21 cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • On the day of the assay, prepare 10-fold serial dilutions of the virus sample in DMEM with 2% FBS.

  • Remove the growth medium from the BHK-21 cell monolayer and wash once with PBS.

  • Inoculate each well with 200 µL of a virus dilution. Incubate for 1-2 hours at 37°C with 5% CO2, rocking the plates every 15-20 minutes to ensure even distribution of the virus.

  • After incubation, remove the inoculum and overlay the cells with 2 mL of methylcellulose overlay medium.

  • Incubate the plates at 37°C with 5% CO2 for 4-7 days, or until plaques are visible.

  • To visualize the plaques, remove the methylcellulose overlay by aspiration and gently wash the wells with PBS.

  • Fix the cells with 1 mL of 4% formaldehyde in PBS for 30 minutes at room temperature.

  • Remove the formaldehyde and stain the cells with 1 mL of crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow the plates to dry.

  • Count the number of plaques in each well and calculate the viral titer as Plaque Forming Units per milliliter (PFU/mL).

Quantitative Real-Time RT-PCR (qRT-PCR) for DENV RNA Quantification

This protocol is used to measure the amount of viral RNA in a sample.

Materials:

  • Total RNA extracted from infected cells

  • One-step qRT-PCR kit (e.g., TaqMan RNA-to-Ct 1-Step Kit)

  • DENV-specific primers and probe (targeting a conserved region of the genome)

  • Real-time PCR instrument

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Prepare a master mix containing the reaction buffer, enzyme mix, primers, and probe according to the manufacturer's instructions.

  • Add 1-5 µL of the extracted RNA to each well of a 96-well PCR plate.

  • Add the master mix to each well to the final reaction volume.

  • Include no-template controls (NTC) and a standard curve of known DENV RNA concentrations for absolute quantification.

  • Seal the plate and centrifuge briefly.

  • Perform the qRT-PCR using a thermal cycler with the following general conditions (specific temperatures and times may vary depending on the kit and primers used):

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 5 minutes

    • PCR Cycles (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the data to determine the cycle threshold (Ct) values and quantify the viral RNA copies based on the standard curve.

DENV Replicon Assay for Inhibitor Screening

This protocol describes the use of a DENV replicon system, often expressing a reporter gene like luciferase, to screen for inhibitors of viral replication.

Materials:

  • Stable cell line harboring a DENV replicon (e.g., with a luciferase reporter)

  • Growth medium for the replicon cell line (containing a selection antibiotic like G418)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the DENV replicon cells in 96-well plates at an appropriate density.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO only as a negative control.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • After the incubation period, measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • To measure replicon activity, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the 50% effective concentration (EC50) of the compound by plotting the percentage of luciferase inhibition against the compound concentration.

In Vitro DENV NS2B/NS3 Protease Inhibition Assay

This protocol provides a method to directly measure the inhibitory effect of a compound on the DENV protease activity.

Materials:

  • Recombinant DENV NS2B/NS3 protease

  • Fluorogenic protease substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well black plate, add the assay buffer.

  • Add the test compound at various concentrations. Include a DMSO-only control.

  • Add the recombinant DENV NS2B/NS3 protease to each well and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of protease inhibition against the compound concentration.

Conclusion

This compound serves as a valuable tool for studying DENV replication and as a benchmark compound for the development of novel DENV NS2B/NS3 protease inhibitors. The use of DENV reverse genetics systems, in conjunction with the detailed protocols provided in this document, allows for the robust characterization of antiviral compounds from their initial identification in replicon-based screens to their validation in infectious virus systems. These methodologies are crucial for advancing our understanding of DENV molecular biology and for the discovery of new therapeutic interventions against this important human pathogen.

References

Application Notes and Protocols for BP13944 Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small molecule inhibitor of the Dengue virus (DENV), a mosquito-borne flavivirus that represents a significant global health threat.[1][2] This compound has been shown to target the viral non-structural protein 3 (NS3) protease, an enzyme essential for viral replication.[1][2][3] Specifically, this compound interferes with the proteolytic activity of the NS2B/NS3 protease complex, thereby inhibiting the processing of the viral polyprotein and subsequent viral replication.[1][3] Understanding the mechanisms by which DENV might develop resistance to this compound is crucial for its development as a potential antiviral therapeutic. This document provides detailed experimental designs and protocols to investigate and characterize this compound resistance.

Known Mechanisms of Resistance

The primary mechanism of resistance to this compound identified to date is a specific amino acid substitution in the NS3 protease domain.

  • E66G Mutation: Sequencing of this compound-resistant DENV replicons has consistently revealed a consensus amino acid substitution from glutamic acid (E) to glycine (G) at position 66 (E66G) of the NS3 protein.[1][2][4] This single mutation has been shown to confer significant resistance to this compound.[1][2][4]

Experimental Design for this compound Resistance Studies

A comprehensive study of this compound resistance should encompass the generation of resistant cell lines, characterization of the resistance phenotype, and investigation of the underlying molecular mechanisms.

Workflow for this compound Resistance Studies

G cluster_0 Phase 1: Generation of Resistant Cell Lines cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic and Mechanistic Analysis A Start with parental DENV-permissive cell line (e.g., BHK-21, Huh-7) B Determine IC50 of this compound A->B C Continuous or intermittent exposure to increasing concentrations of this compound B->C D Isolate and expand resistant cell clones C->D E Confirm resistance by IC50 shift determination D->E I Sequence DENV NS3 gene to identify mutations (e.g., E66G) D->I K Investigate host cell signaling pathways (e.g., PI3K/Akt, MAPK) D->K F Assess viral replication kinetics E->F G Analyze cross-resistance to other DENV inhibitors E->G H Evaluate apoptosis induction E->H J Site-directed mutagenesis to confirm role of identified mutations I->J L Proteomic/Kinomic profiling of resistant vs. parental cells K->L G A Parental and this compound-Resistant Cell Lines B Global Profiling (Proteomics/Kinomics/Transcriptomics) A->B C Identify differentially regulated pathways B->C D Western Blot validation of key pathway proteins (e.g., p-Akt, p-ERK) C->D E Use of specific pathway inhibitors to assess impact on this compound resistance D->E F Functional assays (e.g., viral replication, apoptosis) E->F

References

Application Notes and Protocols: Utilizing BP13944 in High-Content Imaging for Antiviral Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP13944 is a novel small-molecule inhibitor of the Dengue virus (DENV) identified through high-throughput screening (HTS) of approximately 60,000 compounds.[1][2] This compound has demonstrated potent and selective antiviral activity against all four serotypes of DENV.[3][4] The primary mechanism of action of this compound is the inhibition of the viral NS2B/NS3 protease, a crucial enzyme for viral replication.[1][2][3][4] Resistance studies have pinpointed a specific amino acid substitution (E66G) within the NS3 protease domain that confers resistance to this compound, further validating its target.[1][2] High-content imaging (HCI) offers a powerful platform to further elucidate the antiviral effects of this compound by enabling the simultaneous analysis of viral protein expression, cell viability, and other cellular parameters in a high-throughput manner.[5][6][7]

Data Presentation

The following tables summarize the quantitative data regarding the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Dengue Virus

ParameterDENV SerotypeValue (µM)Reference
EC50 DENV-21.03 ± 0.09[1][3]
IC50 DENV-20.23 ± 0.01[8]
IC50 (NS2B/NS3 Protease) DENV-222.63 ± 0.74[8]

EC50: 50% effective concentration in a cell-based replicon assay.[1][3] IC50: 50% inhibitory concentration.

Table 2: Cytotoxicity Profile of this compound

ParameterCell LineValue (µM)Reference
CC50 BHK-2172.40 ± 0.95[3][4]

CC50: 50% cytotoxic concentration.

Table 3: Antiviral Spectrum of this compound

VirusInhibition ObservedReference
Dengue Virus (Serotypes 1-4) Yes[1][3][4]
Japanese Encephalitis Virus (JEV) No[3]

Experimental Protocols

High-Content Imaging Assay for DENV Inhibition by this compound

This protocol outlines a method to quantify the antiviral activity of this compound against DENV using high-content imaging.

1. Materials and Reagents:

  • Host cells (e.g., BHK-21, Huh-7, or HEK293)[3][7][9]

  • Dengue virus (e.g., DENV-2)

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-DENV E protein antibody)[7]

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

  • Nuclear stain (e.g., Hoechst 33342)

  • Phosphate-buffered saline (PBS)

  • 96- or 384-well clear-bottom imaging plates

2. Experimental Procedure:

  • Cell Seeding: Seed host cells into 96- or 384-well imaging plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cell plates and add the medium containing the desired concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).

  • Virus Infection: Infect the cells with DENV at a multiplicity of infection (MOI) of 0.1 to 1.[3] Incubate the plates for the desired infection period (e.g., 48-72 hours) at 37°C with 5% CO2.[3]

  • Cell Fixation and Staining:

    • Carefully remove the culture medium.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate the cells with the primary antibody against the DENV E protein overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.[5] Capture images in at least two channels: one for the nuclear stain (e.g., DAPI channel) and one for the viral antigen (e.g., FITC channel).

    • Use image analysis software to quantify the number of cells (based on nuclear staining) and the number of infected cells (based on viral antigen staining).

    • The percentage of infected cells can be calculated for each treatment condition.

    • The EC50 of this compound can be determined by plotting the percentage of infection against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Workflows

BP13944_Mechanism_of_Action cluster_virus Dengue Virus Replication Cycle cluster_drug_target This compound Inhibition DENV DENV Virion Entry Viral Entry & Uncoating DENV->Entry Translation Polyprotein Translation Entry->Translation Proteolytic_Processing Polyprotein Processing Translation->Proteolytic_Processing Replication RNA Replication Proteolytic_Processing->Replication Proteolytic_Processing->Replication (Enables) NS2B_NS3 NS2B-NS3 Protease Proteolytic_Processing->NS2B_NS3 Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release NS2B_NS3->Proteolytic_Processing NS2B_NS3->Replication (Inhibited) This compound This compound This compound->NS2B_NS3

Caption: Mechanism of action of this compound on the DENV replication cycle.

HCI_Workflow cluster_plate_prep Plate Preparation cluster_infection_staining Infection & Staining cluster_imaging_analysis Imaging & Analysis Seed_Cells 1. Seed Host Cells (e.g., BHK-21) Add_Compound 2. Add this compound (Serial Dilutions) Seed_Cells->Add_Compound Infect_Cells 3. Infect with DENV Add_Compound->Infect_Cells Incubate 4. Incubate (48-72h) Infect_Cells->Incubate Fix_Perm 5. Fix & Permeabilize Incubate->Fix_Perm Stain 6. Stain Nuclei & Viral Antigen Fix_Perm->Stain Image_Acquisition 7. High-Content Image Acquisition Stain->Image_Acquisition Image_Analysis 8. Image Analysis (Quantify Infected Cells) Image_Acquisition->Image_Analysis Data_Analysis 9. Dose-Response Analysis (Calculate EC50) Image_Analysis->Data_Analysis

Caption: High-content imaging workflow for evaluating this compound antiviral activity.

Logical_Relationship This compound This compound NS2B_NS3 DENV NS2B-NS3 Protease This compound->NS2B_NS3 Inhibits Polyprotein_Processing Viral Polyprotein Processing NS2B_NS3->Polyprotein_Processing Mediates Viral_Replication Viral Replication Polyprotein_Processing->Viral_Replication Enables Antiviral_Effect Antiviral Effect Viral_Replication->Antiviral_Effect Reduction leads to

Caption: Logical relationship of this compound's antiviral effect.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming BP13944 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the Dengue Virus (DENV) inhibitor, BP13944, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound, chemically known as 1-hexadecanaminium, N-ethyl-N,N-bis(2-hydroxyethyl)-bromide, is a small molecule inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease.[1][2] Its structure includes a long aliphatic side chain, which contributes to its lipophilic nature and can lead to poor solubility in aqueous solutions.[1] For effective and reproducible in vitro and cell-based assays, ensuring this compound is fully dissolved in the experimental medium is critical.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For initial solubilization, it is common practice to prepare a high-concentration stock solution of this compound in an organic solvent. The literature indicates that compounds used in high-throughput screening, such as this compound, are often provided as dimethyl sulfoxide (DMSO) stock solutions, typically at a concentration of 10 mM.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

A3: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer. The troubleshooting guide below provides several strategies to address this, including modifying the final DMSO concentration, adjusting the pH of the buffer, or using co-solvents. It is crucial to ensure the final concentration of any solvent is compatible with your experimental system and does not induce cytotoxicity.[1]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to troubleshoot and overcome solubility challenges with this compound in your experiments.

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer

Possible Cause: The aqueous buffer has a much lower capacity to dissolve the lipophilic this compound compared to the DMSO stock solution.

Solutions:

  • Optimize Final DMSO Concentration:

    • Protocol: Prepare a serial dilution of your this compound DMSO stock into your aqueous buffer to determine the highest tolerable final DMSO concentration that keeps the compound in solution and does not affect your experimental results. Many cell-based assays can tolerate final DMSO concentrations up to 0.5-1%.

  • pH Adjustment:

    • Protocol: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound has a quaternary ammonium group which is permanently charged, other parts of your buffer system could be influenced. Experimentally determine the optimal pH for your buffer system that maximizes this compound solubility without compromising protein function or cell viability. Test a range of pH values (e.g., 6.0, 7.4, 8.0) and visually inspect for precipitation.

  • Use of Co-solvents:

    • Protocol: Introduce a water-miscible co-solvent to increase the polarity of the solvent mixture.[3] Prepare intermediate dilutions of your this compound DMSO stock in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in your aqueous buffer. Ensure the final concentration of the co-solvent is non-toxic to your system.

Issue 2: Inconsistent Experimental Results or Lower than Expected Potency

Possible Cause: Poor solubility leading to an inaccurate concentration of the active compound in the assay.

Solutions:

  • Sonication:

    • Protocol: After diluting the this compound stock solution into the aqueous buffer, sonicate the solution for 5-10 minutes in a bath sonicator. This can help to break down small aggregates and improve dissolution.

  • Use of Surfactants:

    • Protocol: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 can be used at low concentrations (typically below 0.1%) to form micelles that can encapsulate and solubilize hydrophobic compounds.[4] A stock solution of the surfactant can be prepared and added to the aqueous buffer before the addition of the this compound stock solution.

Data Presentation

The following tables present hypothetical solubility data for this compound to illustrate how different conditions can affect its solubility. Note: This data is for illustrative purposes only and is not derived from published experimental results for this compound.

Table 1: Hypothetical Solubility of this compound in Aqueous Buffers with Varying pH

Buffer System (50 mM)pHHypothetical Max Solubility (µM)
Phosphate Buffer6.05
Phosphate Buffered Saline (PBS)7.410
Tris Buffer8.015

Table 2: Hypothetical Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventFinal Concentration (%)Hypothetical Max Solubility (µM)
None010
DMSO0.550
Ethanol1.040
PEG 4002.075

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution by adding the this compound DMSO stock to a co-solvent (e.g., PEG 400) to achieve a concentration of 1 mM.

  • Gently vortex the intermediate solution.

  • Further dilute the 1 mM intermediate solution into your final aqueous experimental buffer to achieve the desired working concentration (e.g., 10 µM).

  • Visually inspect for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

Signaling Pathway

The following diagram illustrates the Dengue Virus replication cycle and highlights the role of the NS2B/NS3 protease, the target of this compound.

DENV_Replication_and_BP13944_Target DENV Dengue Virus HostCell Host Cell DENV->HostCell Endocytosis Endocytosis HostCell->Endocytosis ViralRNA_Release Viral RNA Release Endocytosis->ViralRNA_Release Translation Translation & Polyprotein Processing ViralRNA_Release->Translation Replication RNA Replication ViralRNA_Release->Replication Polyprotein Polyprotein Translation->Polyprotein NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 Cleavage Viral_Proteins Viral Proteins NS2B_NS3->Viral_Proteins generates Viral_Proteins->Replication Assembly Virion Assembly Viral_Proteins->Assembly Replication->Assembly New_Virions New Virions Assembly->New_Virions New_Virions->HostCell Release & Infects other cells This compound This compound This compound->NS2B_NS3

DENV Replication Cycle and this compound Target

Experimental Workflow

The diagram below outlines a typical workflow for testing the efficacy of this compound in a cell-based DENV infection assay.

BP13944_Efficacy_Workflow Start Start Prep_Cells Prepare Host Cells in 96-well plate Start->Prep_Cells Prep_this compound Prepare this compound dilutions (see Protocol 1) Start->Prep_this compound Add_this compound Add this compound to cells Prep_Cells->Add_this compound Prep_this compound->Add_this compound Infect_Cells Infect cells with DENV Add_this compound->Infect_Cells Incubate Incubate for 48-72h Infect_Cells->Incubate Assay Perform Assay (e.g., Plaque Assay, RT-qPCR) Incubate->Assay Analyze Analyze Data (Calculate EC50) Assay->Analyze End End Analyze->End Solubility_Troubleshooting_Logic rect_node rect_node Start Precipitate observed? Check_DMSO Final DMSO concentration > 0.5%? Start->Check_DMSO Yes Sonication Sonication Start->Sonication No Lower_DMSO Lower final DMSO concentration Check_DMSO->Lower_DMSO Yes Use_Cosolvent Try a co-solvent (e.g., PEG 400) Check_DMSO->Use_Cosolvent No Success Solution Clear Lower_DMSO->Success Adjust_pH Adjust buffer pH Use_Cosolvent->Adjust_pH Use_Surfactant Add a surfactant (e.g., Tween 80) Adjust_pH->Use_Surfactant Failure Still Precipitates (Consider alternative formulation) Use_Surfactant->Failure Sonication->Success

References

How to address cytotoxicity of BP13944 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BP13944, a novel inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease. The focus is on addressing the issue of cytotoxicity observed at high concentrations of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic concentration of this compound?

A1: The 50% cytotoxic concentration (CC50) of this compound has been determined to be 72.40 ± 0.95 μM in BHK-21 cells.[1] To ensure cell viability in antiviral experiments, it is recommended to use concentrations below 15 μM, at which 100% cell viability is maintained.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an inhibitor of the Dengue virus (DENV) NS2B/NS3 protease.[1][2] It has shown effective inhibition of all four DENV serotypes.[1] Resistance to this compound has been linked to a specific amino acid substitution (E66G) in the NS3 protease domain.[2] While its antiviral mechanism is targeted, the specific cellular pathways affected by high, cytotoxic concentrations have not been fully elucidated.

Q3: How can I distinguish between antiviral effects and cytotoxic effects in my experiments?

A3: It is crucial to run parallel cytotoxicity assays alongside your antiviral experiments. By including a "no virus" control group treated with the same concentrations of this compound, you can determine the direct effect of the compound on cell viability. The antiviral activity should be assessed at concentrations that do not exhibit significant cytotoxicity.[1]

Q4: Are there any known strategies to reduce the cytotoxicity of this compound at higher concentrations?

A4: Currently, there is no published data on specific methods to mitigate the cytotoxicity of this compound at high concentrations. The primary strategy is to work within a therapeutic window where antiviral efficacy is high and cytotoxicity is low. Future research may explore drug delivery systems, such as liposomal formulations, which have been shown to reduce the toxicity of other antiviral agents.[3][4]

Troubleshooting Guides

This section provides solutions to common issues encountered when assessing the cytotoxicity of this compound.

Issue 1: High background signal in cytotoxicity assay.
  • Possible Cause 1: Cell density. Too many cells per well can lead to high background absorbance or fluorescence.

    • Solution: Optimize cell seeding density by performing a titration experiment to find the linear range of your assay.[5]

  • Possible Cause 2: Contamination. Bacterial or fungal contamination can affect assay readings.

    • Solution: Ensure all reagents and cell cultures are sterile. Use aseptic techniques throughout the experimental setup.

  • Possible Cause 3: Reagent issues. The assay reagent itself may be compromised or improperly prepared.

    • Solution: Prepare fresh reagents according to the manufacturer's protocol. Ensure proper storage conditions are maintained.

Issue 2: Inconsistent results between replicate wells.
  • Possible Cause 1: Uneven cell distribution. Inconsistent cell numbers across wells will lead to variability.

    • Solution: Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between pipetting.

  • Possible Cause 2: Pipetting errors. Inaccurate pipetting of the compound or assay reagents will introduce variability.

    • Solution: Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and consistency.

  • Possible Cause 3: Edge effects. Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.

Issue 3: No dose-dependent cytotoxicity observed at high concentrations.
  • Possible Cause 1: Compound precipitation. this compound may precipitate out of solution at very high concentrations in your specific cell culture medium.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. Consider using a different solvent or a lower top concentration.

  • Possible Cause 2: Assay saturation. The signal from the assay may have reached its maximum detection limit.

    • Solution: Reduce the highest concentration of this compound tested or decrease the cell seeding density.

  • Possible Cause 3: Incorrect assay choice. The chosen cytotoxicity assay may not be sensitive enough to detect the cytotoxic effects of this compound in your cell line.

    • Solution: Consider trying a different cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH release vs. metabolic activity via MTT).[6]

Quantitative Data Summary

ParameterValueCell LineReference
CC50 (50% Cytotoxic Concentration) 72.40 ± 0.95 μMBHK-21[1]
Concentration for 100% Cell Viability < 15 μMBHK-21[1]
EC50 (50% Effective Concentration) 1.03 ± 0.09 μMDENV-2 replicon cells[1][2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound

  • Cells in culture (e.g., BHK-21)

  • 96-well microplate

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the different concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[7]

Materials:

  • This compound

  • Cells in culture

  • 96-well microplate

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, maximum LDH release control).

  • Incubate for the desired treatment period.

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light.

  • Stop the reaction using the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Signaling Pathways and Experimental Workflows

BP13944_Cytotoxicity_Workflow cluster_prep Experiment Preparation cluster_treatment Cell Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of this compound D Treat Cells with this compound B->D C->D E Incubate for Defined Period D->E F Perform MTT or LDH Assay E->F G Measure Absorbance/Fluorescence F->G H Calculate % Viability/Cytotoxicity G->H I Determine CC50 Value H->I

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical_Cytotoxicity_Pathway This compound High Concentration This compound UnknownTarget Off-Target Cellular Component(s) This compound->UnknownTarget ROS Reactive Oxygen Species (ROS) Generation UnknownTarget->ROS PI3K_Akt Inhibition of PI3K/Akt Pathway UnknownTarget->PI3K_Akt Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Bcl2 Downregulation of Bcl-2 PI3K_Akt->Bcl2 Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Troubleshooting variability in BP13944 efficacy experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BP13944 in Dengue Virus (DENV) efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small-molecule inhibitor of the Dengue virus (DENV).[1][2] It has demonstrated inhibitory activity against all four serotypes of DENV in in-vitro studies.[1] The primary mechanism of action is believed to be the targeting of the DENV NS2B/NS3 protease, a crucial enzyme for viral replication.[1][2] By inhibiting this protease, this compound disrupts the processing of the viral polyprotein, thereby hindering the formation of a functional viral replication complex. Resistance studies have identified a specific amino acid substitution (E66G) in the NS3 protease domain that confers resistance to this compound, further supporting this proposed mechanism.[1][2]

Q2: What are the key in-vitro assays used to evaluate the efficacy of this compound?

A2: The primary in-vitro assays used to determine the efficacy of this compound are:

  • DENV Replicon Assay: This cell-based assay utilizes a stable cell line (e.g., BHK-21) containing a DENV replicon with a reporter gene, such as luciferase.[1][2] A decrease in reporter signal in the presence of this compound indicates inhibition of viral RNA replication. This is often the primary method for high-throughput screening and determining the EC50 value.

  • Virus Yield Reduction Assay (e.g., Plaque Assay): This assay measures the reduction in the production of infectious virus particles from infected cells treated with this compound. The amount of virus in the cell culture supernatant is quantified, typically by plaque assay on a susceptible cell line (e.g., Vero or BHK-21).

  • Cytotoxicity Assay (e.g., MTS or MTT Assay): This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells. It is used to determine the 50% cytotoxic concentration (CC50) of this compound.

Q3: What are the typical cell lines used for this compound efficacy testing?

A3: Baby Hamster Kidney cells (BHK-21) are commonly used for both DENV replicon assays and virus production.[1][3] Vero cells (African green monkey kidney) are also frequently used, particularly for plaque assays to titrate the virus.[4][5]

Data Summary

The following tables summarize the reported quantitative data for this compound's in-vitro efficacy and cytotoxicity.

Parameter Value Assay Cell Line
EC50 1.03 ± 0.09 µMDENV-2 Replicon AssayBHK-21
CC50 72.40 ± 0.95 µMMTS AssayBHK-21

Table 1: In-vitro Efficacy and Cytotoxicity of this compound[1]

DENV Serotype Fold Reduction in Viral Yield (at 8 µM this compound)
DENV-1457
DENV-214,333
DENV-3801
DENV-43,826

Table 2: Antiviral Activity of this compound Against All Four DENV Serotypes[1]

Troubleshooting Guides

Issue 1: High Variability in Replicon Assay Results

Q: My luciferase-based DENV replicon assay shows high variability between replicate wells. What are the potential causes and solutions?

A: High variability in replicon assays can obscure the true efficacy of this compound. Below are common causes and troubleshooting steps.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Optimize cell seeding density; too high can lead to overgrowth and cell stress, while too low can result in a weak signal.[6][7] Use a calibrated multichannel pipette and consider reverse pipetting for accuracy.
Pipetting Inaccuracy Calibrate pipettes regularly. Prepare a master mix of reagents (e.g., this compound dilutions) to add to the plate, minimizing well-to-well variation.[8]
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. If their use is unavoidable, fill the perimeter wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. If precipitation is observed, consider optimizing the solvent (DMSO) concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <1%). If solubility issues persist, consider preparing fresh compound stock solutions.[9]
Inconsistent Incubation Times Standardize the timing of reagent addition and plate reading. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
Cell Health and Passage Number Maintain a consistent cell passage number for experiments, as high passage numbers can lead to changes in cell characteristics and susceptibility to viral replication. Regularly monitor cell morphology and viability.
Reagent Quality Use fresh, properly stored luciferase assay reagents. Avoid repeated freeze-thaw cycles of reagents.[10]
Issue 2: Inconsistent Plaque Assay Results

Q: I'm observing inconsistent plaque sizes or numbers in my virus yield reduction assay. How can I troubleshoot this?

A: Plaque assays are sensitive to a variety of factors that can lead to variability.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Cell Monolayer Ensure a confluent and healthy cell monolayer before infection. Uneven cell growth can lead to variable plaque formation. Optimize the cell seeding density and incubation time.
Virus Titer Variability Use a well-characterized and consistently titered virus stock. Avoid repeated freeze-thaw cycles of the virus stock, which can reduce its infectivity.
Inaccurate Pipetting of Virus Dilutions Perform serial dilutions carefully and use calibrated pipettes. Vortex dilutions between steps to ensure homogeneity.
Overlay Medium Issues The concentration and temperature of the overlay medium (e.g., agarose or carboxymethylcellulose) are critical. If the overlay is too hot, it can damage the cell monolayer. If it's too concentrated, it can inhibit plaque development.[11]
Incubation Conditions Maintain consistent temperature and humidity in the incubator. Drying of the cell monolayer can lead to cell death and artifacts that resemble plaques.
Staining Issues Ensure the staining solution (e.g., crystal violet) is properly prepared and applied for a consistent duration. Incomplete removal of the overlay before staining can result in uneven staining.
Issue 3: Discrepancy Between Replicon and Virus Yield Assays

Q: this compound shows potent activity in the replicon assay, but the effect is less pronounced in the virus yield reduction assay. What could explain this?

A: This discrepancy can arise from several factors related to the different stages of the viral life cycle being assayed.

Potential Cause Troubleshooting Steps & Solutions
Different Assay Endpoints The replicon assay measures only viral RNA replication, while the virus yield assay measures the production of infectious virions, which includes assembly and release. This compound might have a secondary, less potent effect on later stages of the viral life cycle.
Different Cell Lines or Conditions Ensure that the cell lines and culture conditions (e.g., media, serum concentration) are as consistent as possible between the two assays. Different cell types can have varying responses to both the virus and the compound.
Compound Stability The longer incubation time typically required for a virus yield reduction assay may lead to degradation of this compound in the cell culture medium. Assess the stability of this compound under the specific assay conditions.
Multiplicity of Infection (MOI) A very high MOI in the virus yield assay might overwhelm the inhibitory effect of the compound. Consider testing a range of MOIs.

Experimental Protocols

Protocol 1: DENV Replicon Assay (Luciferase-based)
  • Cell Seeding: Seed BHK-21 cells harboring a DENV luciferase replicon in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Incubate for 6-24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.5%). Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase substrate according to the manufacturer's instructions (e.g., Promega's Bright-Glo™ Luciferase Assay System).

  • Data Acquisition: Measure the luminescence signal using a plate luminometer.

  • Data Analysis: Normalize the luciferase signal of the compound-treated wells to the vehicle control wells. Calculate the EC50 value by plotting the normalized signal against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay
  • Cell Seeding: Seed Vero or BHK-21 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix a standardized amount of DENV (to produce a countable number of plaques, e.g., 50-100 PFU/well) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and wash with PBS. Inoculate the cells with the virus-compound mixture. Incubate for 1-2 hours at 37°C, rocking the plate every 15-20 minutes to ensure even distribution and prevent drying.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% carboxymethylcellulose or low-melting-point agarose in growth medium).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-7 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with a 4% formaldehyde solution. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC50 value from a dose-response curve.

Protocol 3: MTS Cytotoxicity Assay
  • Cell Seeding: Seed BHK-21 cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a control with untreated cells.

  • Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 72 hours) at 37°C with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of medium).

  • Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance of the compound-treated wells to the untreated control wells. Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting to a dose-response curve.

Visualizations

DENV_Replication_Cycle cluster_entry Virus Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Translation Translation Polyprotein_Processing Polyprotein_Processing Translation->Polyprotein_Processing RNA_Replication RNA_Replication Polyprotein_Processing->RNA_Replication Forms Replication Complex Assembly Assembly RNA_Replication->Assembly New Viral RNA Maturation Maturation Assembly->Maturation Release Release Maturation->Release This compound This compound This compound->Polyprotein_Processing Inhibits NS2B/NS3 Protease

Caption: DENV Replication Cycle and the inhibitory action of this compound on Polyprotein Processing.

Experimental_Workflow start Start step1 Prepare this compound Serial Dilutions start->step1 step2 Perform DENV Replicon Assay (EC50 Determination) step1->step2 step3 Perform Virus Yield Reduction Assay (IC50 Determination) step1->step3 step4 Perform Cytotoxicity Assay (CC50 Determination) step1->step4 step5 Data Analysis (Calculate EC50, IC50, CC50, and Selectivity Index) step2->step5 step3->step5 step4->step5 end End step5->end

Caption: General experimental workflow for evaluating the in-vitro efficacy of this compound.

Troubleshooting_Tree start Variable Results Observed q1 Is variability seen in a single assay type? start->q1 q2 Replicon Assay? q1->q2 Yes sol3 Review compound handling: solubility, stability, and dilutions. q1->sol3 No (Across multiple assays) q3 Plaque Assay? q2->q3 No sol1 Check cell seeding, pipetting accuracy, edge effects, and reagent quality. q2->sol1 Yes sol2 Check cell monolayer, virus titer, overlay medium, and staining. q3->sol2 Yes

Caption: A decision tree for troubleshooting sources of variability in this compound experiments.

References

Strategies to minimize off-target effects of BP13944

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BP13944, a known inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease. The following resources are designed to help users conduct their experiments effectively while understanding the compound's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound has been identified as an inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease. It has been shown to be effective against all four serotypes of DENV.[1][2]

Q2: What are the known off-target effects of this compound?

A2: Based on available scientific literature, this compound is reported to have low cytotoxicity in cell-based assays at concentrations effective for inhibiting DENV replication.[1][2] Specific molecular off-targets within host cells have not been extensively documented. The compound demonstrates high selectivity for the DENV NS2B/NS3 protease over the related Japanese Encephalitis Virus (JEV) protease.[1]

Q3: How can I differentiate between the desired antiviral effect and potential cytotoxicity in my experiments?

A3: It is crucial to perform a cytotoxicity assay in parallel with your antiviral experiments. This will allow you to determine the concentration range where this compound inhibits viral replication without significantly affecting cell viability. A clear separation between the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) indicates a favorable therapeutic window.

Q4: What is the recommended concentration range for using this compound in cell culture experiments?

A4: The reported EC₅₀ for this compound against DENV-2 is approximately 1.03 µM.[1][2] To minimize the risk of any potential non-specific effects, it is recommended to use the lowest effective concentration that achieves the desired level of viral inhibition in your specific cell system. A dose-response experiment is highly recommended to determine the optimal concentration for your experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed in treated wells. The concentration of this compound used may be too high, leading to cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC₅₀ of this compound in your cell line. Ensure that the working concentration is well below the CC₅₀.
Inconsistent antiviral activity across experiments. Variability in experimental conditions such as cell density, virus titer, or compound preparation.Standardize all experimental parameters. Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure consistent cell seeding density and multiplicity of infection (MOI).
No significant inhibition of viral replication. The concentration of this compound may be too low. The compound may not be active against the specific virus or replicon system used.Perform a dose-response study to determine the EC₅₀. Confirm that your target virus is a Dengue virus serotype, as this compound is not effective against JEV.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published studies.

Parameter Value Description Reference
EC₅₀ (DENV-2) 1.03 ± 0.09 µMThe concentration at which this compound inhibits 50% of DENV-2 replicon expression.[1][2]
CC₅₀ 72.40 ± 0.95 µMThe concentration at which this compound causes 50% cytotoxicity in BHK-21 cells.[1]
Selectivity Index (SI) ~70Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity of the compound for its antiviral activity over cytotoxicity.

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic potential of this compound in a given cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A suggested range is from 0.1 µM to 100 µM.

    • Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" blank (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.

Visualizations

experimental_workflow cluster_assays Parallel Assays cluster_data Data Analysis antiviral Antiviral Assay (e.g., Plaque Reduction) ec50 Determine EC50 antiviral->ec50 cytotoxicity Cytotoxicity Assay (e.g., MTT) cc50 Determine CC50 cytotoxicity->cc50 selectivity Calculate Selectivity Index (SI = CC50 / EC50) ec50->selectivity cc50->selectivity start Prepare this compound Dilutions start->antiviral start->cytotoxicity signaling_pathway DENV Dengue Virus Polyprotein Viral Polyprotein DENV->Polyprotein Translation NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 Processing Replication Viral Replication NS2B_NS3->Replication Enables This compound This compound This compound->NS2B_NS3 Inhibits

References

Refinement of BP13944 concentration for different DENV strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the refinement of BP13944 concentration for different Dengue virus (DENV) strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Dengue virus?

A1: this compound is a small-molecule inhibitor of Dengue virus.[1] It is believed to target the viral NS3 protease, an enzyme crucial for the replication of the virus.[2][3][4] By inhibiting the NS3 protease, this compound interferes with the processing of the viral polyprotein, which in turn inhibits viral RNA synthesis and the production of new virus particles.[2] Resistance to this compound has been linked to a specific amino acid substitution (E66G) in the NS3 protease domain.[2][3][4]

Q2: Is this compound effective against all Dengue virus serotypes?

A2: Yes, studies have shown that this compound is effective in inhibiting all four serotypes of DENV (DENV-1, DENV-2, DENV-3, and DENV-4).[2][3][4] However, it does not show inhibitory activity against the closely related Japanese Encephalitis Virus (JEV).[2]

Q3: What is a typical starting concentration for in vitro experiments with this compound?

A3: A typical starting concentration for in vitro experiments can be guided by its 50% effective concentration (EC50). For a DENV-2 replicon system, the EC50 has been reported to be 1.03 ± 0.09 μM.[2][3][4] For viral yield reduction assays with the wild-type DENV-2 virus, the EC50 was even lower at 0.23 ± 0.01 μM.[2] A concentration of 12 μM has been shown to reduce viral titers by more than 10,000-fold.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have low cytotoxicity. The 50% cytotoxic concentration (CC50) in BHK-21 cells was reported to be 72.40 ± 0.95 μM.[2] Antiviral activity is typically observed at concentrations well below this cytotoxic threshold.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in antiviral activity between experiments. Inconsistent virus titer.Ensure a standardized and recently titrated virus stock is used for all experiments. Perform a new virus titration if the stock has been stored for an extended period.
Cell health and density.Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of infection. Passage number should be kept low.
Compound stability.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No significant inhibition of viral replication observed. Incorrect concentration of this compound.Perform a dose-response experiment to determine the EC50 for the specific DENV strain and cell line being used. Start with a broader range of concentrations.
Resistant virus strain.If working with a lab-adapted or clinical isolate, sequence the NS3 protease region to check for resistance mutations like E66G.[2]
Issues with the assay.Include appropriate positive (e.g., another known DENV inhibitor) and negative (vehicle control) controls to validate the assay performance.
Observed cytotoxicity at expected effective concentrations. Cell line sensitivity.Determine the CC50 of this compound on the specific cell line you are using. If the therapeutic index (CC50/EC50) is low, consider using a different cell line.
Contamination of the compound.Ensure the purity of the this compound compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against Dengue virus.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterVirus/Cell LineValueReference
EC50 DENV-2 Replicon (BHK-21 cells)1.03 ± 0.09 μM[2][3][4]
EC50 Parental DENV-20.23 ± 0.01 μM[2]
CC50 BHK-21 cells72.40 ± 0.95 μM[2]

Table 2: this compound Resistance Profile

Virus StrainEC50Fold ResistanceReference
Parental DENV-2 0.23 ± 0.01 μM-[2]
Recombinant E66G DENV-2 3.95 ± 0.72 μM17.2-fold[2]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (PRNT50).

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stock of known titer (PFU/mL)

  • This compound

  • Growth medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., Growth medium with 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed 6-well plates with Vero or BHK-21 cells to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in growth medium.

  • Virus-Compound Incubation: Mix a standardized amount of DENV (e.g., 100 PFU) with each dilution of this compound and incubate at 37°C for 1 hour. Include a virus-only control.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow adsorption for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the PRNT50 value by plotting the percentage of reduction against the log of the compound concentration.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound targeting the DENV NS2B/NS3 protease.

Experimental Workflow for this compound Concentration Refinement

experimental_workflow cluster_setup Initial Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Refinement Virus_Stock Prepare & Titer DENV Stock Dose_Response Dose-Response Curve (EC50) Virus_Stock->Dose_Response Cell_Culture Culture Host Cells (e.g., BHK-21) Cell_Culture->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Therapeutic_Index Calculate Therapeutic Index (CC50/EC50) Dose_Response->Therapeutic_Index Cytotoxicity->Therapeutic_Index Concentration_Selection Select Optimal Concentrations for Further Studies Therapeutic_Index->Concentration_Selection

Caption: Workflow for determining the optimal concentration of this compound.

References

Addressing batch-to-batch variability of BP13944

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of the Dengue Virus (DENV) inhibitor, BP13944. The following troubleshooting guides and FAQs are designed to help users identify and resolve issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Dengue virus (DENV) NS2B/NS3 protease.[1][2] The DENV NS2B/NS3 protease is essential for the cleavage of the viral polyprotein, a process necessary for viral replication.[3][4] this compound inhibits the replication of all four DENV serotypes by targeting this protease.[5]

Q2: What are the potential sources of batch-to-batch variability for a small molecule inhibitor like this compound?

Unlike biologics such as monoclonal antibodies, batch-to-batch variability in small molecules like this compound typically arises from the chemical synthesis and purification process. Key factors can include:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of unintended byproducts.[1][6]

  • Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can affect the final product's purity and yield.[1][7]

  • Solvent Quality: The grade and purity of solvents used during synthesis and purification can influence the outcome.[1][6]

  • Purification Procedures: Inconsistencies in methods like chromatography or crystallization can impact the final purity of the compound.[1][6]

  • Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to reduced efficacy.[8][9]

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is crucial to have a consistent quality control process for each new batch of a small molecule inhibitor. This can involve a combination of analytical techniques to confirm identity, purity, and concentration:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of this compound.

Q4: What should I do if I observe a decrease in the inhibitory activity of this compound in my experiments?

A decrease in activity could be due to issues with the compound itself or the experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause.

Troubleshooting Guide: Inconsistent Results with this compound

This guide provides a step-by-step approach to troubleshooting experiments where different batches of this compound yield variable results.

Observed Problem Potential Cause Recommended Action
Reduced Potency (Higher EC50/IC50) Compound Degradation: The compound may have degraded due to improper storage or handling.1. Prepare fresh stock solutions from a new, unopened vial of this compound. 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Store the compound as recommended by the supplier, protected from light and moisture.
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.1. Re-weigh the compound using a calibrated balance. 2. Prepare fresh serial dilutions, ensuring accurate pipetting.
Compound Purity: The new batch may have a lower purity than previous batches.1. Request a certificate of analysis (CoA) from the supplier for the new batch. 2. If possible, perform in-house analysis (e.g., HPLC) to confirm purity.
High Variability Between Replicates Compound Precipitation: this compound may be precipitating out of solution in the assay buffer.1. Visually inspect the wells for any precipitate. 2. Determine the solubility of this compound in your specific assay buffer. 3. Consider using a lower final concentration of the vehicle (e.g., DMSO), typically below 0.5%.
Assay Conditions: Inconsistent incubation times, temperatures, or cell densities.1. Standardize all experimental parameters. 2. Ensure consistent cell passage number and confluency.
Complete Loss of Activity Incorrect Compound: Possibility of having received the wrong compound.1. Verify the identity of the compound using mass spectrometry or NMR.
Assay Interference: Components of the assay may be interfering with this compound.1. Run appropriate controls, including a vehicle-only control. 2. If using a fluorescence-based assay, check for auto-fluorescence of the compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Dengue Virus Replicon Assay

This assay is used to determine the effect of this compound on DENV RNA replication.

  • Cell Culture: Maintain BHK-21 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Transfect BHK-21 cells with in vitro transcribed DENV-2 replicon RNA encoding a luciferase reporter gene.

  • Treatment: Immediately after transfection, seed the cells into 96-well plates and add varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: At different time points post-transfection (e.g., 4, 8, 24, 48, and 72 hours), measure luciferase activity using a commercial luciferase assay system and a luminometer.[5]

  • Data Analysis: Normalize the luciferase readings to the vehicle control and calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the replicon activity.

Viral Yield Reduction Assay

This assay measures the ability of this compound to inhibit the production of infectious DENV particles.

  • Cell Infection: Seed BHK-21 cells in 24-well plates. Once the cells reach 80-90% confluency, infect them with DENV at a multiplicity of infection (MOI) of 0.1.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh media containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.[5]

  • Virus Titration (Plaque Assay): a. Harvest the culture supernatants. b. Prepare serial dilutions of the supernatants and use them to infect confluent monolayers of BHK-21 cells in 6-well plates. c. After a 1-hour adsorption, overlay the cells with media containing 1% methylcellulose. d. Incubate for 5-7 days, then fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the viral titer (plaque-forming units per mL) for each treatment condition and determine the concentration of this compound that reduces the viral yield by 50%.

Visualizations

Dengue Virus Polyprotein Processing by NS2B/NS3 Protease

DENV_Polyprotein_Processing cluster_protease NS2B-NS3 Protease Complex C C prM prM E E NS1 NS1 NS2A NS2A NS2B NS2B p1 NS3 NS3 p2 NS4A NS4A p3 NS4B NS4B NS5 NS5 p4 NS2B_cofactor NS2B (Cofactor) NS2B_NS3_complex Active Protease NS2B_cofactor->NS2B_NS3_complex Forms complex with NS3_protease NS3 (Protease) NS3_protease->NS2B_NS3_complex This compound This compound This compound->NS2B_NS3_complex Inhibits NS2B_NS3_complex->p1 Cleaves NS2B_NS3_complex->p2 NS2B_NS3_complex->p3 NS2B_NS3_complex->p4 NS2A_NS2B_junction NS2A_NS2B_junction p1->NS2A_NS2B_junction NS2A/NS2B NS2B_NS3_junction NS2B_NS3_junction p2->NS2B_NS3_junction NS2B/NS3 NS3_NS4A_junction NS3_NS4A_junction p3->NS3_NS4A_junction NS3/NS4A NS4B_NS5_junction NS4B_NS5_junction p4->NS4B_NS5_junction NS4B/NS5

Caption: DENV polyprotein processing by the NS2B-NS3 protease, the target of this compound.

Troubleshooting Workflow for this compound Variability

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_assay Assay Performance start Inconsistent Results with this compound check_compound Step 1: Verify Compound Integrity start->check_compound check_protocol Step 2: Review Experimental Protocol check_compound->check_protocol If issue persists fresh_stock Prepare fresh stock from new vial check_compound->fresh_stock check_assay Step 3: Assess Assay Performance check_protocol->check_assay If issue persists pipetting Verify dilutions and pipetting accuracy check_protocol->pipetting contact_supplier Step 4: Contact Supplier check_assay->contact_supplier If issue persists controls Analyze controls (vehicle, positive, negative) check_assay->controls resolved Issue Resolved contact_supplier->resolved Solves issue fresh_stock->resolved Solves issue check_purity Check CoA / Run HPLC fresh_stock->check_purity check_purity->resolved Solves issue check_solubility Visually inspect for precipitation check_purity->check_solubility check_solubility->resolved Solves issue pipetting->resolved Solves issue conditions Standardize incubation times and temperatures pipetting->conditions conditions->resolved Solves issue cells Ensure consistent cell passage and confluency conditions->cells cells->resolved Solves issue controls->resolved Solves issue interference Check for compound auto-fluorescence controls->interference interference->resolved Solves issue

Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.

References

Technical Support Center: Enhancing the Experimental Stability of BP13944

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BP13944, a novel inhibitor of the Dengue Virus (DENV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Dengue virus (DENV).[1][2] It functions by targeting the viral NS2B/NS3 protease, an enzyme essential for viral replication. By inhibiting this protease, this compound effectively reduces viral RNA synthesis and the production of new viral particles.[3][4] It has demonstrated inhibitory activity against all four serotypes of DENV.[3]

Q2: What is the chemical nature of this compound and how might it affect its stability?

A2: this compound is a quaternary ammonium compound (QAC).[5] QACs are characterized by a positively charged polyatomic ion of the structure [NR4]+.[5] This chemical class is generally stable in aqueous solutions and resistant to degradation by acids, oxidants, and most nucleophiles.[5] However, under harsh alkaline (basic) conditions and high temperatures, some QACs can undergo degradation through processes like Hofmann elimination.[5][6]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure maximum stability, stock solutions of this compound should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] If the compound is light-sensitive, it should be protected from light.

Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. Could this be a stability issue?

A4: Yes, a lack of efficacy can be due to compound instability in the experimental media. It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment.[7] Additionally, consider performing a dose-response curve to ensure you are using an effective concentration. If the issue persists, you can assess the stability of this compound directly in your cell culture media using the protocols provided in this guide.

Q5: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound and not a result of off-target effects or compound degradation?

A5: This is a critical question in small molecule research. To confirm on-target activity, you can use a secondary, structurally different inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[8] Another powerful technique is a rescue experiment, where you express a mutant form of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[8]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments Compound degradation due to improper storage or handling.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Protect from light if the compound is determined to be light-sensitive.
Variability in experimental conditions.- Standardize cell passage number, confluency, and media composition.- Ensure consistent incubation times and reagent concentrations.[7]
No observable inhibitory effect Insufficient compound concentration.- Perform a dose-response experiment to determine the optimal concentration.- Ensure the compound is fully dissolved in the experimental media.
Compound instability in the experimental medium.- Assess the stability of this compound in your specific cell culture medium over the time course of your experiment (see Experimental Protocols).- Reduce the pre-incubation time of the compound in the medium before adding it to the cells.
Poor cell permeability.- While QACs are generally cell-permeable, this can be cell-line dependent. Consider using a different cell line or performing a cell permeability assay.
High cellular toxicity unrelated to the expected mechanism Off-target effects.- Lower the concentration of this compound to the minimum effective dose.- Use a counter-screen with a cell line that does not express the DENV NS2B/NS3 protease. If toxicity persists, it is likely due to off-target effects.[9]
Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%).[7]

Data Presentation: Expected Stability of Quaternary Ammonium Compounds

While specific stability data for this compound is not publicly available, the following table summarizes the general stability profile of quaternary ammonium compounds (QACs) based on existing literature. This can serve as a general guideline for your experiments.

Condition General Stability of QACs Potential Degradation Pathway
Acidic pH Generally stable.[6]-
Neutral pH Generally stable.-
Alkaline (Basic) pH Can be susceptible to degradation, especially at elevated temperatures.[6][10]Hofmann elimination, nucleophilic substitution.[6]
Elevated Temperature Stability decreases with increasing temperature, particularly in alkaline conditions.[10]-
Light Exposure Varies depending on the specific structure. Photostability testing is recommended.Photodegradation
Aqueous Solution Generally stable.[11]-

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your experimental cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Incubator at the experimental temperature (e.g., 37°C)

  • Microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the experimental medium with this compound to the final working concentration you use in your assays.

  • Aliquot the spiked medium into several microcentrifuge tubes, one for each time point.

  • Incubate the tubes at your experimental temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC. The initial time point (t=0) will serve as the 100% reference.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA is a method to verify that a compound binds to its intended target in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[12]

Materials:

  • Cells expressing the DENV NS2B/NS3 protease

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR thermocycler or heating blocks

  • Western blotting equipment and antibodies against the target protein

Methodology:

  • Treat cells with this compound at various concentrations and a vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in lysis buffer.

  • Divide the cell lysate into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Experimental Media prep_stock->spike_media aliquot Aliquot Spiked Media spike_media->aliquot incubate Incubate at Experimental Temperature aliquot->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing the stability of this compound in experimental media.

signaling_pathway This compound Mechanism of Action DENV Dengue Virus HostCell Host Cell DENV->HostCell Infection ViralPolyprotein Viral Polyprotein HostCell->ViralPolyprotein Translation NS2B_NS3 NS2B/NS3 Protease ViralPolyprotein->NS2B_NS3 Cleavage by ViralProteins Mature Viral Proteins NS2B_NS3->ViralProteins Processes Replication Viral Replication ViralProteins->Replication This compound This compound This compound->NS2B_NS3 Inhibits

Caption: Simplified pathway of DENV replication and the inhibitory action of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_storage Review Storage and Handling Procedures start->check_storage check_protocol Verify Experimental Protocol Consistency start->check_protocol stability_test Perform Stability Test in Media check_storage->stability_test No Issue outcome1 Optimize Storage & Handling check_storage->outcome1 Issue Found dose_response Conduct Dose-Response Curve check_protocol->dose_response No Issue outcome2 Standardize Protocol check_protocol->outcome2 Issue Found outcome3 Adjust Experiment Based on Stability Data stability_test->outcome3 outcome4 Determine Optimal Concentration dose_response->outcome4

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

How to control for solvent effects when using BP13944 (e.g., DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BP13944, a known inhibitor of the Dengue virus (DENV), with a focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor of the Dengue virus (DENV).[1][2] It functions by targeting the viral NS2B/NS3 protease, an enzyme essential for the cleavage of the DENV polyprotein and subsequent viral replication.[1][2] By inhibiting this protease, this compound effectively blocks the viral life cycle.

Q2: Why is DMSO used as a solvent for this compound?

A2: Like many small-molecule inhibitors, this compound has limited solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing stock solutions of this compound for in vitro and in vivo experiments.

Q3: What are the potential off-target effects of DMSO in my experiments?

A3: DMSO is not biologically inert and can exert its own effects on cellular systems. Even at low concentrations, DMSO has been shown to influence various signaling pathways, including the PI3K/AKT, NF-κB, and MAPK pathways.[3][4] It can also impact cell proliferation, differentiation, and apoptosis.[3][5] Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from those of the solvent.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% (v/v).[6] For sensitive cell lines or long-term incubation, a final concentration of 0.1% or lower is often recommended. It is always best practice to determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle-only control experiment.

Q5: How should I prepare and store my this compound stock solution in DMSO?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background or unexpected results in vehicle control group DMSO concentration is too high, causing cellular stress or affecting signaling pathways.1. Verify DMSO Concentration: Double-check calculations for all dilutions to ensure the final DMSO concentration is within the recommended range (typically <0.5%).2. Perform a DMSO Dose-Response: Test a range of DMSO concentrations on your cells to determine the highest non-toxic/non-interfering concentration for your specific assay.3. Use a Matched Vehicle Control: Ensure the vehicle control contains the exact same concentration of DMSO as the highest concentration used in the experimental group.
Inconsistent or not reproducible results with this compound Degradation of this compound stock solution.1. Prepare Fresh Stock Solution: The stability of this compound in DMSO over long periods or after multiple freeze-thaw cycles may be limited. Prepare a fresh stock solution from powder for each experiment.2. Proper Storage: If storing stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles and stored at -20°C or below, protected from light.
Lower than expected potency of this compound Interaction between DMSO and the assay components or degradation of the compound.1. Check for DMSO Interference: Some assay components can be affected by DMSO. Run the assay with and without the vehicle to check for interference.2. Confirm Compound Integrity: If possible, verify the integrity of your this compound stock using an analytical method like HPLC.
Precipitation of this compound in cell culture media The final concentration of this compound exceeds its solubility limit in the aqueous media.1. Lower the Final Concentration: Reduce the working concentration of this compound.2. Increase DMSO Concentration (with caution): A slight increase in the final DMSO concentration might improve solubility, but it must remain within the non-toxic range for your cells. Always include a matched vehicle control.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations in Experimental Systems

Experimental SystemRecommended Maximum DMSO Concentration (v/v)Key Considerations
In Vitro Cell-Based Assays ≤ 0.5%[6]Sensitivity varies between cell lines. A dose-response curve for DMSO is recommended. For long-term studies, ≤ 0.1% is preferable.
In Vivo (Rodent Models) ≤ 10% for IP injections, ideally <1% for IV injectionsToxicity and inflammatory responses can occur at higher concentrations. The vehicle should be tested alone for adverse effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Vehicle Control Experiment for Cell-Based Assays
  • Objective: To determine the effect of the DMSO vehicle on the experimental readout and to establish a proper baseline.

  • Procedure:

    • Prepare a dilution series of your this compound stock solution in your cell culture medium.

    • For each concentration of this compound to be tested, prepare a corresponding vehicle control that contains the exact same final concentration of DMSO but no this compound.

    • For example, if your highest concentration of this compound is 10 µM and this results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in cell culture medium.

    • Include an untreated control group (cells in medium only) to assess the baseline response.

    • Perform your assay and compare the results from the vehicle control group to the untreated control group. Any significant difference indicates a solvent effect that must be accounted for when interpreting the results of the this compound-treated groups.

Visualizations

Figure 1. Experimental workflow illustrating the inhibitory action of this compound on the DENV life cycle and the potential confounding effects of the DMSO vehicle on host cell pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock in 100% DMSO Prep_Dilutions Prepare Serial Dilutions of this compound in Media Prep_Stock->Prep_Dilutions Prep_Vehicle Prepare Matched DMSO Vehicle Controls Prep_Stock->Prep_Vehicle Treat_Cells Treat Cells: - Untreated Control - Vehicle Control(s) - this compound dilutions Prep_Dilutions->Treat_Cells Prep_Vehicle->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Plaque Assay, RT-qPCR) Incubate->Assay Compare_Untreated_Vehicle Compare Untreated vs. Vehicle Control Assay->Compare_Untreated_Vehicle Assess_Solvent_Effect Assess Solvent Effect Compare_Untreated_Vehicle->Assess_Solvent_Effect Normalize_Data Normalize this compound Data to Vehicle Control Assess_Solvent_Effect->Normalize_Data If no significant effect, proceed Determine_EC50 Determine EC50 of this compound Normalize_Data->Determine_EC50

Figure 2. A logical workflow for conducting experiments with this compound, emphasizing the steps for controlling and accounting for solvent effects.

References

Validation & Comparative

BP13944: A Comparative Guide to Dengue Virus NS2B/NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global spread of dengue virus (DENV) underscores the urgent need for effective antiviral therapeutics. The viral NS2B/NS3 protease, a key enzyme in the viral replication cycle, has emerged as a promising target for drug development. This guide provides an objective comparison of BP13944, a novel DENV NS2B/NS3 protease inhibitor, with other notable inhibitors, supported by experimental data.

Performance Comparison of DENV NS2B/NS3 Protease Inhibitors

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected DENV NS2B/NS3 protease inhibitors. These compounds represent a variety of chemical scaffolds and mechanisms of action.

Table 1: In Vitro Efficacy of DENV NS2B/NS3 Protease Inhibitors
Inhibitor Target IC50 (µM) a EC50 (µM) b Reference
This compoundNS3 Protease22.63 ± 0.741.03 ± 0.09 (Replicon)[1]
0.23 ± 0.01 (Viral Yield)[1]
BP2109NS2B/NS3 Protease15.43 ± 2.120.17 ± 0.01 (Replicon)[2]
NITD-008NS4BNot Applicable0.38[3]
ST-148Capsid ProteinNot Applicable0.016 (DENV-2)[4]
0.512 (DENV-3)[4]
1.150 (DENV-4)[4]
2.832 (DENV-1)[4]
Compound 2NS2B/NS3 Protease3.9 ± 0.6Not Reported[5]
Compound 14NS2B/NS3 Protease86.7 ± 3.6Not Reported[5]
Compound 22NS2B/NS3 Protease4.9 ± 0.3Not Reported[5]

a IC50 (Half-maximal inhibitory concentration) values were determined by in vitro protease activity assays. b EC50 (Half-maximal effective concentration) values were determined in cell-based assays (replicon or viral yield reduction assays).

Table 2: Cytotoxicity of DENV NS2B/NS3 Protease Inhibitors
Inhibitor CC50 (µM) c Reference
This compound72.40 ± 0.95[1]
BP2109> 50[2]
ST-148> 50[4]

c CC50 (Half-maximal cytotoxic concentration) values were determined in cell culture.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DENV NS2B/NS3 Protease Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the DENV NS2B/NS3 protease.

  • Protein Expression and Purification: The DENV-2 NS2B (hydrophilic domain) and NS3 protease domain are expressed as a single-chain protein in E. coli and purified using affinity chromatography.

  • Assay Reaction: The purified protease (e.g., 1 µM) is pre-incubated with various concentrations of the test compound for 10 minutes at 37°C in an assay buffer (50 mM Tris buffer, pH 9.0, containing 10 mM NaCl and 20% glycerol).

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a synthetic peptide substrate conjugated to a reporter molecule (e.g., Ac-TTSTRR-pNA to a final concentration of 800 µM).

  • Signal Detection: After a 2-hour incubation at 37°C, the reaction is stopped, and the cleavage of the substrate is quantified by measuring the absorbance or fluorescence of the released reporter molecule.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of protease inhibition against the logarithm of the inhibitor concentration.

DENV Replicon-Based Antiviral Assay

This cell-based assay assesses the ability of a compound to inhibit DENV RNA replication in a non-infectious context.

  • Cell Culture: Baby Hamster Kidney (BHK-21) cells stably expressing a DENV-2 subgenomic replicon, which contains a reporter gene (e.g., luciferase) in place of the structural protein genes, are used.

  • Compound Treatment: Replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of reporter activity against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of a compound to host cells.

  • Cell Seeding: Host cells (e.g., BHK-21) are seeded in 96-well plates.

  • Compound Exposure: The cells are exposed to serial dilutions of the test compound for the same duration as the antiviral assays.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

DENV NS2B/NS3 Protease-Mediated Evasion of Innate Immunity

The DENV NS2B/NS3 protease plays a crucial role in subverting the host's innate immune response. It directly cleaves STING (Stimulator of Interferon Genes) and interacts with IκB kinase ε (IKKε), thereby inhibiting the production of type I interferons (IFNs), which are critical for antiviral defense.

DENV_Innate_Immunity_Evasion cluster_virus DENV Infection cluster_host Host Cell DENV Dengue Virus Viral_RNA Viral RNA DENV->Viral_RNA Polyprotein Polyprotein Viral_RNA->Polyprotein RIG_I RIG-I Viral_RNA->RIG_I senses NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 TBK1_IKKe TBK1/IKKε NS2B_NS3->TBK1_IKKe inhibition STING STING NS2B_NS3->STING cleavage MAVS MAVS RIG_I->MAVS MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 IRF3_P p-IRF3 IRF3->IRF3_P phosphorylation Nucleus Nucleus IRF3_P->Nucleus translocation IFN_Gene IFN-β Gene IFN_Production Type I IFN Production IFN_Gene->IFN_Production STING->TBK1_IKKe cGAS cGAS cGAS->STING dsDNA dsDNA dsDNA->cGAS

Caption: DENV NS2B/NS3 protease inhibits IFN-β production.

Experimental Workflow for DENV Protease Inhibitor Screening

The process of identifying and characterizing novel DENV NS2B/NS3 protease inhibitors typically follows a multi-step workflow, starting from high-throughput screening to more detailed characterization.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (e.g., Replicon-based Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination Hit_ID->Dose_Response Protease_Assay Direct Protease Inhibition Assay (IC50) Dose_Response->Protease_Assay Cytotoxicity Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity Lead_Opt Lead Optimization Protease_Assay->Lead_Opt Cytotoxicity->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo

References

Comparing the efficacy of BP13944 across all four DENV serotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of BP13944 against all four serotypes of the dengue virus (DENV). The performance of this compound is evaluated alongside other notable antiviral candidates, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals involved in the development of dengue virus therapeutics.

Executive Summary

Dengue virus infection, with its four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4), presents a significant global health challenge. The development of a pan-serotypic antiviral agent is a critical goal for therapeutic intervention. This compound has emerged as a promising small-molecule inhibitor of dengue virus. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides a comparative analysis with other antiviral agents.

Data Presentation: Efficacy of Antiviral Compounds Against DENV Serotypes

The following tables summarize the available quantitative data on the efficacy of this compound and other selected antiviral compounds against the four DENV serotypes. It is important to note that the reported metrics for efficacy (e.g., Fold Reduction, EC50, IC50) may vary across different studies, reflecting different experimental assays and conditions.

Table 1: Efficacy of this compound Against DENV Serotypes

CompoundDENV-1DENV-2DENV-3DENV-4Assay TypeCell Line
This compound (8 µM) 457-fold reduction14,333-fold reduction801-fold reduction3,826-fold reductionViral Yield ReductionBHK-21
This compound -EC50: 1.03 ± 0.09 µM--Replicon AssayBHK-21

Table 2: Comparative Efficacy of Alternative Antiviral Agents Against DENV Serotypes

CompoundDENV-1 (EC50/IC50)DENV-2 (EC50/IC50)DENV-3 (EC50/IC50)DENV-4 (EC50/IC50)Target
NITD-688 Single to double-digit nMSingle to double-digit nMSingle to double-digit nMSingle to double-digit nMNS4B
JNJ-1802 (Mosnodenvir) 0.057 - 11 nM0.057 - 11 nM0.057 - 11 nM0.057 - 11 nMNS3-NS4B Interaction
Punicalagin IC50: 0.91 ± 0.10 µMIC50: 0.75 ± 0.05 µMIC50: 0.42 ± 0.03 µMIC50: 1.80 ± 0.16 µMNS2B/NS3 Protease
Balapiravir (R1479) EC50: 1.9 - 11 µMEC50: 1.9 - 11 µMNot TestedEC50: 1.9 - 11 µMNS5 RdRp

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by cells treated with a test compound compared to untreated cells.

a. Cell Culture and Infection:

  • Baby Hamster Kidney (BHK-21) cells are seeded in 24-well plates and incubated overnight.

  • The cells are then infected with one of the four DENV serotypes at a specific multiplicity of infection (MOI).

  • Simultaneously, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

b. Incubation and Sample Collection:

  • The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

  • After incubation, the cell culture supernatant, which contains the progeny virus particles, is collected.

c. Virus Titer Quantification:

  • The collected supernatant is serially diluted and used to infect a fresh monolayer of susceptible cells (e.g., Vero cells) in a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • The number of plaques or the endpoint dilution causing cytopathic effect is used to calculate the viral titer (plaque-forming units per milliliter or TCID50/mL).

d. Data Analysis:

  • The fold reduction in viral yield is calculated by dividing the viral titer from the vehicle-treated control by the viral titer from the compound-treated sample.

DENV Replicon Assay

This cell-based assay measures the replication of a non-infectious, self-replicating viral RNA (replicon) that carries a reporter gene (e.g., luciferase).

a. Replicon Constructs:

  • A subgenomic DENV replicon is engineered to contain the viral non-structural proteins necessary for RNA replication, but with the structural protein genes replaced by a reporter gene.

b. Cell Transfection and Compound Treatment:

  • Host cells (e.g., BHK-21) are transfected with the in vitro transcribed replicon RNA.

  • The transfected cells are then treated with different concentrations of the test compound.

c. Reporter Gene Assay:

  • After a suitable incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

d. Data Analysis:

  • The reduction in reporter signal in compound-treated cells compared to vehicle-treated cells indicates inhibition of viral RNA replication.

  • The half-maximal effective concentration (EC50) is calculated, which is the concentration of the compound that inhibits replicon replication by 50%.

Mandatory Visualizations

Signaling Pathway: DENV Polyprotein Processing and Inhibition

DENV_Polyprotein_Processing cluster_host_cell Host Cell Cytoplasm cluster_structural Structural Proteins cluster_non_structural Non-Structural Proteins DENV_RNA DENV ssRNA(+) Polyprotein Polyprotein DENV_RNA->Polyprotein Translation C C Polyprotein->C prM prM Polyprotein->prM E E Polyprotein->E NS1 NS1 Polyprotein->NS1 NS2A NS2A Polyprotein->NS2A NS2B NS2B Polyprotein->NS2B NS3 NS3 Polyprotein->NS3 NS4A NS4A Polyprotein->NS4A NS4B NS4B Polyprotein->NS4B NS5 NS5 Polyprotein->NS5 NS2B_NS3 NS2B-NS3 Protease Complex NS2B->NS2B_NS3 NS3->NS2B_NS3 Replication_Complex Replication Complex (NS3, NS4B, NS5, etc.) NS3->Replication_Complex NS4B->Replication_Complex NS5->Replication_Complex NS2B_NS3->Polyprotein Cleavage Replication_Complex->DENV_RNA RNA Synthesis Inhibitor_NS3 This compound Punicalagin Inhibitor_NS3->NS2B_NS3 Inhibits Inhibitor_NS3_NS4B JNJ-1802 NITD-688 Inhibitor_NS3_NS4B->Replication_Complex Inhibits Interaction

Caption: DENV polyprotein processing by NS2B-NS3 protease and sites of antiviral inhibition.

Experimental Workflow: Antiviral Efficacy Evaluation

Antiviral_Workflow cluster_in_vitro In Vitro Assays cluster_mechanism Mechanism of Action Studies start Start: Antiviral Compound Screening replicon_assay DENV Replicon Assay (EC50 Determination) start->replicon_assay cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) start->cytotoxicity_assay vyr_assay Viral Yield Reduction Assay (Fold Reduction) replicon_assay->vyr_assay data_analysis Data Analysis (Selectivity Index Calculation) vyr_assay->data_analysis cytotoxicity_assay->data_analysis resistance_studies Drug Resistance Studies data_analysis->resistance_studies enzyme_assays Enzymatic Assays (e.g., Protease Inhibition) data_analysis->enzyme_assays end Lead Compound Identification resistance_studies->end enzyme_assays->end

Caption: General experimental workflow for the evaluation of anti-dengue virus compounds.

Cross-Resistance Profile of BP13944: A Comparative Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of BP13944, a novel inhibitor of the Dengue virus (DENV). While direct experimental studies on the cross-resistance of this compound with other antiviral compounds are not currently available in published literature, this document synthesizes existing data on this compound resistance and provides a predictive comparison with other DENV inhibitors based on their mechanisms of action.

Executive Summary

This compound is a potent small-molecule inhibitor of all four serotypes of the Dengue virus.[1][2] It targets the viral NS2B/NS3 protease, a crucial enzyme for viral replication.[1][2] Resistance to this compound has been linked to a specific amino acid substitution, E66G, in the NS3 protease domain.[1][2] This mutation confers significant resistance to this compound. Given the lack of direct cross-resistance studies, it is predicted that this compound-resistant virus would likely exhibit cross-resistance to other antiviral agents that target the same region of the NS3 protease. Conversely, it is anticipated that this resistant variant would remain susceptible to inhibitors with different viral targets, such as the NS5 polymerase or viral entry mechanisms.

This compound Resistance Profile

Experimental studies have identified a consensus amino acid substitution, E66G, in the NS3 protease domain of DENV-2 that confers resistance to this compound.[1][2] The introduction of this single mutation has been shown to significantly reduce the efficacy of this compound in various experimental systems.

Experimental System Fold Resistance to this compound Reference
DENV-2 Replicon15.2-fold[2]
Infectious DENV-2 cDNA Clone17.2-fold[2]
Recombinant NS2B/NS3 Protease3.1-fold[2]

Experimental Protocols

Selection of this compound-Resistant DENV Replicon Cells

The primary method for identifying resistance mutations to this compound involved the serial passage of DENV-2 replicon cells in the presence of escalating concentrations of the compound. This process is outlined below:

G cluster_workflow Selection of this compound-Resistant DENV Replicon Cells start Start with DENV-2 replicon-harboring cells passage Serially passage cells with increasing concentrations of this compound start->passage control Culture control cells with DMSO start->control selection Selection of resistant cell populations passage->selection rna_extraction Isolate total RNA from resistant and control cells control->rna_extraction selection->rna_extraction rt_pcr RT-PCR to amplify the DENV NS2B-NS3 region rna_extraction->rt_pcr sequencing Sequence amplified DNA to identify mutations rt_pcr->sequencing analysis Compare sequences to identify resistance-conferring mutations sequencing->analysis

Caption: Workflow for the selection and identification of this compound resistance mutations.

Validation of Resistance-Conferring Mutations

Once a candidate mutation is identified, its role in conferring resistance is typically validated through reverse genetics. This involves introducing the specific mutation into a wild-type infectious clone of the virus or a replicon construct and then assessing the susceptibility of the resulting mutant to the inhibitor.

Predicted Cross-Resistance with Other Antiviral Compounds

In the absence of direct experimental data, the following table provides a predicted cross-resistance profile for this compound-resistant DENV (harboring the E66G NS3 mutation) against other classes of DENV inhibitors. These predictions are based on the known mechanisms of action of the respective compounds.

Antiviral Compound Class Viral Target Examples Predicted Cross-Resistance with this compound-Resistant Virus Rationale
NS3 Protease Inhibitors (Active Site) NS2B/NS3 ProteaseAprotinin, Panduratin AHigh These inhibitors bind to the active site of the NS3 protease. The E66G mutation is located in the NS3 protease domain and could alter the conformation of the active site, thereby affecting the binding of other inhibitors that target this region.
NS3 Helicase Inhibitors NS3 HelicaseIvermectinLow / Unlikely These compounds target the helicase function of the NS3 protein, which is distinct from the protease domain where the this compound resistance mutation is located. Therefore, cross-resistance is not expected.
NS5 RNA-Dependent RNA Polymerase (RdRp) Inhibitors NS5 PolymeraseBalapiravir, SofosbuvirUnlikely These nucleoside/nucleotide analogs target the viral polymerase (NS5) and function as chain terminators. Their mechanism is completely independent of the NS3 protease, making cross-resistance highly improbable.
Entry Inhibitors Viral Envelope (E) proteinCelgosivir, CastanospermineUnlikely These compounds prevent the virus from entering host cells by targeting the viral E protein or host factors involved in entry. This mechanism is unrelated to the function of the NS3 protease.
NS4B Inhibitors NS4B ProteinNITD-618Unlikely These inhibitors target the NS4B protein, which is involved in the formation of the viral replication complex. This target is distinct from the NS3 protease.

Dengue Virus Replication and Drug Targets

The following diagram illustrates the Dengue virus replication cycle and highlights the targets of various antiviral compounds, including this compound.

G cluster_replication Dengue Virus Replication Cycle & Antiviral Targets Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Entry_Inhibitors Entry Inhibitors (e.g., Celgosivir) Entry_Inhibitors->Entry NS3_Protease_Inhibitors NS3 Protease Inhibitors (e.g., this compound) NS3_Protease_Inhibitors->Translation NS5_Polymerase_Inhibitors NS5 Polymerase Inhibitors (e.g., Balapiravir) NS5_Polymerase_Inhibitors->Replication

Caption: Key stages of the DENV replication cycle and the points of intervention for different classes of antiviral drugs.

Conclusion and Future Directions

The identification of the E66G mutation as the primary driver of resistance to this compound provides a critical starting point for understanding its long-term clinical potential. While direct experimental evidence is lacking, a mechanistic understanding of DENV antiviral agents allows for reasoned predictions regarding cross-resistance. It is crucial for future research to experimentally validate these predictions by testing this compound-resistant DENV against a panel of other antiviral compounds with diverse mechanisms of action. Such studies will be invaluable for designing effective combination therapies that can mitigate the emergence of drug resistance and provide more robust treatment options for Dengue fever.

References

Independent Verification of BP13944's Anti-Dengue Virus Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-dengue virus (DENV) activity of the small molecule inhibitor BP13944 with other notable anti-DENV compounds. It is important to note that, to date, the experimental data supporting the anti-DENV activity of this compound originates from a single primary study. Independent verification of these findings has not yet been published in the peer-reviewed literature. This guide, therefore, presents the initial data for this compound alongside data for other compounds to offer a comparative landscape for researchers in the field of antiviral drug development.

Quantitative Comparison of Anti-DENV Compounds

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and selected alternative anti-DENV compounds. These alternatives have been chosen for their differing viral targets, providing a broader context for evaluating potential therapeutic agents.

CompoundViral TargetDENV Serotype(s) TestedEC50CC50Cell Line(s)Assay Type
This compound NS3 Protease (proposed)DENV-1, -2, -3, -41.03 ± 0.09 µM (DENV-2)72.40 ± 0.95 µMBHK-21DENV-2 Replicon Assay
BromocriptineNS3 ProteinDENV-1, -2, -3, -40.8–1.6 µM53.6 µMBHK-21Focus Reduction Assay
ST-148Capsid (C) ProteinDENV-1, -2, -3, -4DENV-1: 2.832 µM, DENV-2: 0.016 µM, DENV-3: 0.512 µM, DENV-4: 1.150 µM>50 µMVero, C6/36, Huh-7, BHK, L929Viral Titer Reduction Assay
NITD-618NS4B ProteinDENV-1, -2, -3, -4DENV-1: 1.5 µM, DENV-2: 1.6 µM, DENV-3: 1.6 µM, DENV-4: 4.1 µM>40 µMVero, BHK-21, A549Viral Titer Reduction Assay

Detailed Experimental Protocols

This section outlines the key experimental methodologies used to assess the anti-DENV activity of this compound and the comparative compounds.

This compound (NS3 Protease Inhibitor)
  • DENV Replicon Assay:

    • A stable baby hamster kidney cell line (BHK-21) harboring a DENV-2 replicon with a Renilla luciferase reporter gene was used.

    • Cells were seeded in 96-well plates and treated with various concentrations of this compound.

    • After a specified incubation period, the cells were lysed, and luciferase activity was measured.

    • The reduction in luciferase activity relative to untreated controls was used to determine the 50% effective concentration (EC50).[1][2]

  • Virus Yield Reduction Assay:

    • BHK-21 cells were infected with DENV (all four serotypes) at a specific multiplicity of infection (MOI).

    • The infected cells were then incubated with different concentrations of this compound.

    • After 72 hours post-infection, the culture supernatant was collected.

    • The amount of infectious virus in the supernatant was quantified using a plaque assay on a susceptible cell line (e.g., Vero cells). A reduction in the number of plaques compared to the control indicated antiviral activity.[1]

  • Cytotoxicity Assay (MTS-based):

    • BHK-21 cells were incubated with various concentrations of this compound for a period equivalent to the antiviral assays.

    • An MTS tetrazolium salt-based reagent was added to the cells.

    • Cellular metabolism reduces the MTS to a formazan product, and the absorbance of which is measured.

    • The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50%.[1]

  • Viral RNA Quantification (qRT-PCR):

    • BHK-21 cells were infected with DENV-2 and treated with this compound.

    • At 72 hours post-infection, total RNA was extracted from the cells.

    • The levels of positive-strand DENV-2 RNA were quantified using TaqMan fluorogenic quantitative reverse transcription PCR.[3]

Bromocriptine (NS3 Protein Inhibitor)
  • Focus Reduction Assay:

    • BHK-21 cells were seeded in 96-well plates and infected with DENV-1.

    • The infected cells were cultured in the presence of various concentrations of bromocriptine.

    • After a period of incubation, the cells were fixed and permeabilized.

    • An antibody against a DENV protein (e.g., envelope protein) was used to stain the infected cells (foci).

    • The number of foci was counted, and the EC50 was determined as the concentration that reduced the number of foci by 50%.[4][5]

  • Subgenomic Replicon Assay:

    • A DENV subgenomic replicon expressing a reporter gene (e.g., luciferase) was used to transfect cells.

    • The transfected cells were treated with bromocriptine.

    • The inhibition of RNA replication was measured by the reduction in reporter gene expression.[4]

  • Cytotoxicity Assay (MTT-based):

    • Cell viability was assessed using the MTT assay, where cellular dehydrogenases convert MTT to a colored formazan product.

    • The CC50 was calculated based on the reduction in cell viability compared to untreated controls.[5]

ST-148 (Capsid Protein Inhibitor)
  • Cytopathic Effect (CPE) Inhibition Assay (High-Throughput Screening):

    • Vero cells were seeded in 96-well plates and infected with DENV-2.

    • The cells were treated with the test compounds.

    • Inhibition of virus-induced CPE was measured, often by assessing cell viability with a colorimetric assay. ST-148 was identified from a screen of approximately 200,000 compounds using this method.[1]

  • Viral Titer Reduction Assay (Plaque Assay):

    • Vero cells were infected with one of the four DENV serotypes.

    • The infected cells were treated with serial dilutions of ST-148.

    • The supernatant was collected at 48 hours post-infection.

    • The viral titer in the supernatant was quantified by plaque assay on Vero cells. The EC50 was calculated as the concentration that inhibited the virus titer by 50%.[1]

  • Time-of-Drug-Addition Assay:

    • ST-148 was added to DENV-2-infected Vero cells at different time points before and after infection.

    • The viral yield was quantified at 48 hours post-infection to determine the stage of the viral life cycle affected by the compound.[1]

NITD-618 (NS4B Protein Inhibitor)
  • Cell-Based ELISA (CFI Assay):

    • Cells were infected with DENV-2 and treated with NITD-618.

    • An ELISA-based test was used to measure the amount of viral E protein produced in the infected cells.

    • The EC50 was determined from the dose-responsive reduction in viral E protein production.[2]

  • Viral Titer Reduction Assay:

    • Vero cells were infected with each of the four DENV serotypes and treated with NITD-618.

    • The viral titer in the supernatant was determined by plaque assay to calculate the EC50.[2]

  • Transient Replicon Assay:

    • A549 cells were electroporated with a DENV-2 luciferase replicon RNA.

    • The transfected cells were immediately treated with NITD-618.

    • Luciferase activity was measured at various time points post-transfection to distinguish between effects on viral translation and RNA synthesis.[2]

  • Cytotoxicity Assay (CCK-8):

    • Cell viability was measured using the Cell Counting Kit-8, which assesses cellular dehydrogenase activity.

    • The CC50 was determined after 48 hours of compound treatment.[2]

Visualizing Mechanisms and Workflows

Dengue Virus Replication Cycle

DENV_Lifecycle cluster_host Host Cell Entry 1. Attachment & Entry (Endocytosis) Fusion 2. Fusion & Uncoating Entry->Fusion Translation 3. Translation (Polyprotein) Fusion->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage Replication 5. RNA Replication (Replication Complex) Cleavage->Replication Assembly 6. Assembly (ER) Replication->Assembly Maturation 7. Maturation (Golgi) Assembly->Maturation Egress 8. Egress (Exocytosis) Maturation->Egress Progeny Progeny Virions Egress->Progeny Virus DENV Virion Virus->Entry BP13944_MoA cluster_viral_process DENV Polyprotein Processing Polyprotein Viral Polyprotein NS2B_NS3 NS2B-NS3 Protease Complex Polyprotein->NS2B_NS3 is cleaved by Structural Structural Proteins NS2B_NS3->Structural to produce NonStructural Non-Structural Proteins NS2B_NS3->NonStructural and Inhibition Inhibition of Protease Activity NS2B_NS3->Inhibition This compound This compound This compound->NS2B_NS3 Antiviral_Workflow Start Compound Library HTS Primary High-Throughput Screening (e.g., Replicon or CPE assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 Determination (e.g., Plaque/Focus Assay) Hit_ID->Dose_Response Active Compounds Cytotoxicity Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity Selectivity Determine Selectivity Index (CC50 / EC50) Dose_Response->Selectivity Cytotoxicity->Selectivity MoA Mechanism of Action Studies (e.g., Time-of-Addition, Resistance) Selectivity->MoA Selective Hits Lead_Compound Lead Compound MoA->Lead_Compound

References

E66G Mutation in Dengue Virus NS3 Protease Confers Resistance to BP13944: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the novel Dengue Virus (DENV) inhibitor, BP13944, against the wild-type NS3 protease and the E66G mutant. The emergence of the E66G substitution has been identified as a key mechanism of resistance to this compound, presenting a significant challenge in the development of effective DENV therapeutics. This document summarizes the supporting experimental data, details the methodologies used in these key experiments, and visualizes the underlying molecular interactions and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Resistance

The resistance conferred by the E66G mutation in the DENV NS3 protease to the inhibitor this compound has been quantified across different experimental systems. The following table summarizes the key findings, including the half-maximal effective concentration (EC50) in a DENV replicon system and the half-maximal inhibitory concentration (IC50) against the recombinant NS2B/NS3 protease.

SystemTargetThis compound Concentration (μM)Fold Resistance
DENV Replicon Assay Wild-Type RepliconEC50: 0.76 ± 0.25[1]-
E66G Mutant RepliconEC50: 11.54 ± 2.91[1]15.2-fold[1][2][3]
Recombinant Protease Assay Wild-Type NS2B/NS3 ProteaseIC50: 22.63 ± 0.74[1]-
E66G Mutant NS2B/NS3 ProteaseIC50: 71.10 ± 0.79[1]3.1-fold[1][2][3]
Infectious DENV cDNA Clone Wild-Type Virus--
E66G Mutant Virus-17.2-fold[1][2][3]

Mechanism of Resistance

The E66 residue is located at the interface of the NS3 protease and helicase domains.[1] The current hypothesis suggests that this compound binds to this interface, thereby inhibiting the protease function and subsequently viral replication. The substitution of glutamic acid (E) with glycine (G) at position 66 is believed to disrupt the binding of this compound, leading to a significant reduction in its inhibitory activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Dengue Virus Replicon-Based Assay

This assay is utilized to screen for inhibitors of DENV replication in a cell-based system.

  • Cell Line: Baby hamster kidney (BHK-21) cells stably expressing a DENV-2 replicon containing a luciferase reporter gene are used.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication.

  • Luciferase Assay: Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of replicon replication.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces luciferase activity by 50%, is calculated from the dose-response curve.

Recombinant NS2B/NS3 Protease Activity Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the DENV NS3 protease.

  • Protein Expression and Purification: The DENV NS2B cofactor and the NS3 protease domain (both wild-type and E66G mutant) are expressed in E. coli and purified.

  • Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by the NS3 protease, the fluorophore is released, resulting in a detectable fluorescent signal.

  • Assay Reaction: The reaction mixture contains the purified recombinant NS2B/NS3 protease, the fluorogenic substrate, and varying concentrations of the inhibitor (this compound).

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value, the concentration of the inhibitor that reduces protease activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Plaque Assay for Viral Titer Determination

This assay is used to quantify the amount of infectious virus produced in the presence or absence of an inhibitor.

  • Cell Infection: Confluent monolayers of susceptible cells (e.g., BHK-21) are infected with DENV (wild-type or E66G mutant) that has been pre-incubated with different concentrations of this compound.

  • Overlay: After an initial adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions called plaques.

  • Incubation and Staining: The plates are incubated for several days to allow for plaque development. Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques is counted, and the viral titer (in plaque-forming units per milliliter, PFU/mL) is calculated.

Visualizations

Proposed Mechanism of this compound Action and Resistance

G cluster_wt Wild-Type NS3 Protease cluster_mutant E66G Mutant NS3 Protease WT_NS3 NS3 Protease WT_Interface E66 at Protease-Helicase Interface WT_NS3->WT_Interface WT_Helicase NS3 Helicase WT_Helicase->WT_Interface Protease_Inhibition Protease Inhibition & Reduced Viral Replication WT_Interface->Protease_Inhibition Leads to BP13944_WT This compound BP13944_WT->WT_Interface Binds to Interface Mut_NS3 NS3 Protease Mut_Interface G66 at Protease-Helicase Interface Mut_NS3->Mut_Interface Mut_Helicase NS3 Helicase Mut_Helicase->Mut_Interface Resistance Drug Resistance & Normal Viral Replication Mut_Interface->Resistance Results in BP13944_Mut This compound BP13944_Mut->Mut_Interface Binding Disrupted

Caption: Proposed mechanism of this compound inhibition and E66G-mediated resistance.

Experimental Workflow for Resistance Characterization

G cluster_screening Initial Screening & Resistance Selection cluster_validation Validation of Resistance cluster_outcome Outcome HTS High-Throughput Screening (DENV Replicon Cells) Hit_ID Identification of this compound HTS->Hit_ID Resistance_Selection Selection of this compound- Resistant Replicons Hit_ID->Resistance_Selection Sequencing Sequencing of Resistant Replicons Resistance_Selection->Sequencing Mutation_ID Identification of E66G Mutation in NS3 Sequencing->Mutation_ID Site_Directed_Mutagenesis Site-Directed Mutagenesis (Introduce E66G) Mutation_ID->Site_Directed_Mutagenesis Replicon_Assay DENV Replicon Assay (WT vs. E66G) Site_Directed_Mutagenesis->Replicon_Assay Infectious_Clone_Assay Infectious DENV Clone Assay (WT vs. E66G) Site_Directed_Mutagenesis->Infectious_Clone_Assay Recombinant_Protease_Assay Recombinant Protease Assay (WT vs. E66G) Site_Directed_Mutagenesis->Recombinant_Protease_Assay Confirmation Confirmation of E66G as Resistance Mutation Replicon_Assay->Confirmation Infectious_Clone_Assay->Confirmation Recombinant_Protease_Assay->Confirmation

Caption: Experimental workflow for identifying and validating the E66G resistance mutation.

References

Comparative Analysis of BP13944 and Other Small Molecule Dengue Virus Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the small molecule Dengue virus (DENV) inhibitor, BP13944, with other notable inhibitors in the field. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

This guide synthesizes available data to offer an objective overview of the performance of this compound against other small molecule DENV inhibitors, focusing on their mechanisms of action, in vitro efficacy, and cytotoxicity. The information presented is intended to aid in the evaluation and selection of compounds for further research and development in the quest for effective anti-dengue therapeutics.

Quantitative Comparison of DENV Inhibitors

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected small molecule DENV inhibitors. These compounds target various stages of the viral life cycle, from entry and replication to viral protein processing.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of DENV Inhibitors

CompoundTargetDENV Serotype(s)AssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound NS2B/NS3 ProteaseDENV-2Replicon1.03 ± 0.0972.40 ± 0.95~70[1][2][3]
All 4 serotypesVirus Yield Reduction->40-[1]
NITD-688 NS4BAll 4 serotypes-Nanomolar range--[4][5]
JNJ-A07 NS3-NS4B InteractionAll 4 serotypes-Nanomolar to picomolar-High[2][6][7]
Balapiravir NS5 PolymeraseDENV-1.9 - 11 (Huh-7 cells)--[8]
0.10 - 0.25 (PBMCs)[8]
Celgosivir α-glucosidase IAll 4 serotypes-Submicromolar--[9]
BP2109 NS2B/NS3 ProteaseDENV-2Replicon0.17 ± 0.01--[10]

Table 2: DENV NS2B/NS3 Protease Inhibition

CompoundDENV Serotype(s)Assay TypeIC50 (µM)Ki (µM)Inhibition TypeReference
This compound DENV-2Enzyme-based22.63 ± 0.74--[11]
BP2109 DENV-2Enzyme-based15.43 ± 2.12--[10]
Compound 2 DENV-4In vitro3.9 ± 0.64.0 ± 0.4Competitive[12]
Compound 14 DENV-4In vitro-4.9 ± 0.3Competitive[12]
Compound 22 DENV-4In vitro-3.4 ± 0.1Competitive[12]
Compound 23 DENV-2, DENV-3-0.59 ± 0.02 (DENV-2), 0.52 ± 0.06 (DENV-3)--[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.

DENV Replicon Assay

This cell-based assay is used to identify compounds that inhibit viral RNA replication.

  • Cell Line: A stable cell line harboring a DENV subgenomic replicon encoding a reporter gene (e.g., luciferase) is used.

  • Procedure:

    • Seed the replicon-containing cells in 96-well plates.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a defined period (e.g., 48-72 hours).

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • In parallel, assess cell viability using a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50.

  • Data Analysis: The EC50 is calculated as the compound concentration that reduces reporter activity by 50% compared to untreated controls.

DENV NS2B/NS3 Protease Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the DENV protease, which is essential for viral polyprotein processing.

  • Reagents:

    • Recombinant DENV NS2B/NS3 protease.

    • A fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

    • Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5).

  • Procedure:

    • Pre-incubate the recombinant NS2B/NS3 protease with various concentrations of the test compound in a 96-well plate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

  • Data Analysis: The IC50 is determined as the compound concentration that inhibits protease activity by 50%. The mechanism of inhibition (e.g., competitive) can be further investigated by varying substrate concentrations.[14][15]

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying neutralizing antibodies but can also be adapted to assess the antiviral activity of compounds that inhibit viral entry or replication.

  • Cell Line: A susceptible cell line such as Vero or BHK-21 is used.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Incubate a known amount of DENV with each compound dilution for a set period.

    • Infect confluent cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar).

    • Incubate for several days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) compared to the virus-only control is determined.[16][17][18][19][20]

Quantitative RT-PCR (qRT-PCR) for DENV RNA Quantification

This molecular assay is used to quantify the amount of viral RNA in infected cells or culture supernatants, providing a direct measure of viral replication.

  • Procedure:

    • Infect susceptible cells with DENV in the presence or absence of the test compound.

    • At various time points post-infection, harvest the cells or culture supernatant.

    • Extract total RNA from the samples.

    • Perform a one-step or two-step qRT-PCR using primers and probes specific to a conserved region of the DENV genome.

    • A standard curve generated from a known amount of in vitro transcribed viral RNA is used to quantify the absolute copy number of viral RNA in the samples.

  • Data Analysis: The reduction in viral RNA copy number in treated samples compared to untreated controls indicates the antiviral activity of the compound.[21][22][23][24][25]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in DENV inhibition and the experimental process for inhibitor discovery.

DENV_Lifecycle_and_Inhibitor_Targets cluster_cell Host Cell cluster_inhibitors Small Molecule Inhibitors Entry Virus Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Egress Egress Assembly->Egress Virus Dengue Virus Egress->Virus New Virions Celgosivir Celgosivir Celgosivir->Translation Inhibits α-glucosidase This compound This compound This compound->Translation Inhibits NS2B/NS3 Protease JNJ_A07 JNJ-A07 JNJ_A07->Replication Disrupts NS3-NS4B Interaction NITD_688 NITD-688 NITD_688->Replication Inhibits NS4B Balapiravir Balapiravir Balapiravir->Replication Inhibits NS5 Polymerase Virus->Entry

Caption: DENV lifecycle and targets of small molecule inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Lead Optimization & Preclinical Development HTS High-Throughput Screening (e.g., Replicon Assay) DoseResponse Dose-Response & Cytotoxicity Assays (EC50 & CC50 Determination) HTS->DoseResponse Identified Hits AntiviralAssay Antiviral Assays (e.g., PRNT, qRT-PCR) DoseResponse->AntiviralAssay MechanismOfAction Mechanism of Action Studies (e.g., Protease Inhibition Assay) AntiviralAssay->MechanismOfAction LeadOp Lead Optimization MechanismOfAction->LeadOp Validated Hits InVivo In Vivo Efficacy & PK/PD Studies LeadOp->InVivo CompoundLibrary Compound Library CompoundLibrary->HTS

Caption: Workflow for DENV inhibitor discovery and development.

Conclusion

This compound emerges as a promising small molecule inhibitor of DENV, specifically targeting the viral NS2B/NS3 protease. Its pan-serotype activity and favorable selectivity index warrant further investigation. Comparative analysis with other inhibitors such as NITD-688 and JNJ-A07, which target different viral proteins, highlights the diversity of antiviral strategies being pursued. The clinical trial outcomes for balapiravir and celgosivir underscore the challenges in translating in vitro efficacy to clinical benefit.

The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of novel DENV inhibitors. Future research should focus on direct, head-to-head comparisons of these lead compounds in standardized assays and in vivo models to better ascertain their therapeutic potential. Combination therapies targeting multiple viral or host factors may also represent a promising avenue for achieving a potent and durable antiviral response against Dengue virus.

References

Assessing the Specificity of BP13944 for DENV Protease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific inhibitors against viral proteases is a cornerstone of antiviral drug discovery. A critical aspect of this process is ensuring that the inhibitor preferentially targets the viral enzyme over host proteases to minimize off-target effects and potential toxicity. This guide provides a comparative assessment of BP13944, a novel inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, focusing on its specificity.

Executive Summary

This compound is a small-molecule inhibitor identified through high-throughput screening that has demonstrated potent antiviral activity against all four serotypes of the Dengue virus.[1][2] Resistance to this compound has been mapped to a consensus amino acid substitution (E66G) in the DENV NS3 protease domain, strongly suggesting this as its primary target.[1][3] While this compound has shown selectivity for DENV over the closely related Japanese Encephalitis Virus (JEV), comprehensive data on its activity against a broad panel of human host proteases is not currently available in published literature.[1][3] This guide summarizes the existing data on this compound's potency and specificity and compares it with other known DENV protease inhibitors.

Data Presentation: this compound Potency and Specificity

The following table summarizes the inhibitory activity of this compound in different assay formats. For comparison, data for another DENV protease inhibitor, BP2109, is also included.

CompoundAssay TypeTargetIC50 / EC50 (µM)Cytotoxicity (CC50 in BHK-21 cells in µM)Reference
This compound Enzyme-based Protease AssayDENV-2 NS2B/NS3pro22.63 ± 0.7472.40 ± 0.95[1]
Cell-based Replicon AssayDENV-2 Replicon1.03 ± 0.09[1][2]
Virus Yield Reduction AssayDENV-20.23 ± 0.01[1]
Virus Yield Reduction AssayJEVNo significant inhibition at 12 µM[1]
BP2109 Enzyme-based Protease AssayDENV-2 NS2B/NS3pro15.43 ± 2.12>15 µM[4]
Cell-based Replicon AssayDENV-2 Replicon0.17 ± 0.01[4]

Note: The significant discrepancy between the enzyme-based (IC50) and cell-based (EC50) activities of this compound has been noted by the original researchers, who suggest the in vitro enzyme assay may not fully recapitulate the intracellular environment.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a DENV protease inhibitor.

G cluster_0 Primary Screening & Potency cluster_1 Specificity Assessment cluster_2 Mechanism of Action HTS High-Throughput Screening (Compound Library) Enzyme_Assay In vitro DENV NS2B/NS3 Protease Assay (Determine IC50) HTS->Enzyme_Assay Cell_Assay Cell-based DENV Replicon Assay (Determine EC50) Enzyme_Assay->Cell_Assay Flavivirus_Panel Counter-screen against related Flavivirus proteases (e.g., JEV, WNV, ZIKV) Cell_Assay->Flavivirus_Panel Host_Protease_Panel Selectivity Profiling against a panel of human proteases (e.g., Trypsin, Thrombin, Furin) Cell_Assay->Host_Protease_Panel Resistance_Mapping Resistance Mutant Selection & Genotyping Cell_Assay->Resistance_Mapping Docking Computational Docking & Structural Studies Resistance_Mapping->Docking

References

Head-to-Head Comparison: BP13944 and Other Investigational Dengue Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global threat of dengue virus (DENV) infection necessitates the urgent development of effective antiviral therapies. This guide provides a head-to-head comparison of the novel DENV inhibitor BP13944 with other previously identified inhibitors targeting various stages of the viral life cycle. The information presented herein is based on available preclinical data and is intended to provide an objective overview for the research and drug development community.

Executive Summary

This compound is a potent small molecule inhibitor of the dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. It exhibits activity against all four DENV serotypes with a favorable in vitro efficacy profile. This guide compares this compound with other notable DENV inhibitors targeting the viral NS4B protein, the NS5 RNA-dependent RNA polymerase (RdRp), and the capsid protein. The comparison encompasses in vitro potency, cytotoxicity, selectivity, and in vivo efficacy, providing a comprehensive resource for evaluating the therapeutic potential of these compounds.

In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of this compound and other selected DENV inhibitors. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

CompoundViral TargetDENV Serotype(s) TestedEC50CC50Selectivity Index (SI = CC50/EC50)Cell Line(s)
This compound NS2B/NS3 Protease DENV-21.03 ± 0.09 µM[1]>50 µM>48.5BHK-21
NITD-618NS4BDENV-21.6 µM[2]>40 µM[2]>25Vero, BHK-21, A549
NITD-688NS4BDENV-1, -2, -3, -48-38 nM>10 µM>263-1250Not Specified
JNJ-1802NS4BDENV-1, -2, -3, -40.057-11 nM[3]>2260 nM[4][5]>205-39649Vero
Compound 14aNS4BDENV-2, -310-80 nM[6]>5 µM[6]>62.5-500Not Specified
NITD-008NS5 PolymeraseDENV-20.64 µM[5]>10 µM>15.6Vero
ST-148CapsidDENV-20.016 µM>25 µM>1562.5Not Specified

In Vivo Efficacy

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of antiviral candidates. The AG129 mouse model, which is deficient in interferon-α/β and -γ receptors, is a commonly used model for dengue virus infection.[7][8][9] The following table summarizes the available in vivo efficacy data for the selected DENV inhibitors.

CompoundAnimal ModelDENV StrainDosing RegimenKey Outcomes
This compound No in vivo data available from the provided search results.---
NITD-688AG129 miceDENV-230 mg/kg, oral, twice daily for 3 days[10]1.44-log reduction in viremia when treatment started at the time of infection. 1.16-log reduction when treatment was delayed by 48 hours.[11]
JNJ-1802AG129 mice[4]DENV-1, -2, -3, -40.2-60 mg/kg/day, twice daily[12]Dose-dependent reduction in viremia against all four serotypes.[4]
Rhesus macaques[13]DENV-1, DENV-20.01, 0.18, or 3 mg/kg/day, once daily[13]Highly effective against DENV-1 and DENV-2 infection.[4]
Compound 14aAG129 miceDENV-2Not specifiedSuppressed viremia.[6]
NITD-008AG129 mice[5][14]DENV-2 (TSV01)3, 10, 25, 50 mg/kg, oral, twice daily[5]Dose-dependent reduction in peak viremia (1.8- to 35-fold). Complete protection from death at ≥10 mg/kg.[5]
AG129 mice[14]DENV-1, -2, -3, -4Not specifiedEffective in modulating disease for all serotypes, with complete protection against DENV-3 lethality.[14][15]
ST-148AG129 miceDENV-2 (NGC)100 mg/kg, intraperitoneal, once or twice dailySignificantly reduced viremia and viral load in spleen and liver.

Mechanisms of Action and Signaling Pathways

The DENV inhibitors discussed in this guide target distinct stages of the viral life cycle. Understanding these mechanisms is crucial for the development of combination therapies and for anticipating potential resistance pathways.

DENV_Lifecycle_and_Inhibitor_Targets cluster_host_cell Host Cell cluster_replication_complex Replication Complex (ER) cluster_assembly Assembly cluster_inhibitors DENV Inhibitors Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Endocytosis Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing Viral RNA release RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Viral Proteins NS2B_NS3 NS2B/NS3 Protease Translation & Polyprotein Processing->NS2B_NS3 NS4B NS4B Translation & Polyprotein Processing->NS4B NS5 NS5 Polymerase Translation & Polyprotein Processing->NS5 Capsid Capsid Protein Translation & Polyprotein Processing->Capsid Assembly Assembly RNA Replication->Assembly New Viral RNA Maturation Maturation Assembly->Maturation Immature Virions Virus Release Virus Release Maturation->Virus Release Mature Virions Extracellular Space Extracellular Space Virus Release->Extracellular Space New Virions This compound This compound This compound->NS2B_NS3 Inhibits Proteolytic Cleavage NITD618_NITD688_JNJ1802_Cpd14a NITD-618, NITD-688, JNJ-1802, Cpd 14a NITD618_NITD688_JNJ1802_Cpd14a->NS4B Disrupts Replication Complex NITD008 NITD-008 NITD008->NS5 Inhibits RNA Synthesis ST148 ST-148 ST148->Capsid Inhibits Assembly Virus Dengue Virion Virus->Virus Entry

Caption: DENV lifecycle and targets of inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently used in the evaluation of DENV inhibitors.

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for measuring the titer of neutralizing antibodies against DENV.[1][15][16][17] It can also be adapted to determine the EC50 of antiviral compounds.

Objective: To quantify the inhibition of virus infection by a compound based on the reduction in the number of viral plaques.

Protocol Outline:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or BHK-21) in 6- or 24-well plates and incubate until confluent.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Virus-Compound Incubation: Mix a known titer of DENV with each compound dilution and incubate to allow the compound to bind to the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for Plaque Reduction Neutralization Test.

DENV Replicon Assay

DENV replicon systems are valuable tools for screening antiviral compounds that target viral RNA replication, independent of virus entry and assembly.[18][19] These systems utilize a subgenomic DENV RNA that can autonomously replicate and typically contains a reporter gene (e.g., luciferase) in place of the structural protein genes.

Objective: To quantify the inhibition of DENV RNA replication by measuring the activity of a reporter gene.

Protocol Outline:

  • Cell Seeding: Plate host cells (e.g., BHK-21 or Huh-7) in 96-well plates.

  • Transfection: Transfect the cells with in vitro-transcribed DENV replicon RNA.

  • Compound Treatment: Add serial dilutions of the test compound to the transfected cells.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for replicon replication and reporter protein expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The percentage of inhibition of luciferase activity is calculated relative to a vehicle-treated control. The EC50 is determined from the dose-response curve.

Experimental_Workflow_Replicon A Seed host cells (e.g., BHK-21) B Transfect cells with DENV replicon RNA A->B C Add serial dilutions of test compound B->C D Incubate for replicon replication C->D E Lyse cells and measure luciferase activity D->E F Calculate EC50 from dose-response curve E->F

Caption: Workflow for DENV Replicon Assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[2][12][20]

Objective: To determine the concentration of a compound that is toxic to host cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the cells with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for a few hours to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy in AG129 Mouse Model

The AG129 mouse model is widely used to evaluate the in vivo efficacy of DENV inhibitors.[6][11][14]

Objective: To assess the ability of a compound to reduce viral load and/or protect against disease in a living organism.

Protocol Outline:

  • Animal Acclimatization: House AG129 mice under specific pathogen-free conditions and allow them to acclimatize.

  • Infection: Infect mice with a mouse-adapted DENV strain via a relevant route of administration (e.g., intraperitoneal or intravenous).

  • Compound Administration: Administer the test compound at various doses and schedules (e.g., prophylactic, therapeutic). A vehicle control group is included.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, paralysis) and survival.

  • Sample Collection: Collect blood samples at different time points to measure viremia (viral RNA or infectious virus titers). Tissues can also be collected at the end of the study to determine viral load.

  • Data Analysis: Compare the viremia, tissue viral loads, and survival rates between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion

This compound represents a promising lead compound in the development of DENV NS2B/NS3 protease inhibitors. Its pan-serotype activity and favorable in vitro profile warrant further investigation, particularly in in vivo efficacy studies. The landscape of DENV inhibitors is diverse, with several potent molecules targeting different viral proteins now advancing through preclinical and clinical development. This comparative guide highlights the strengths and weaknesses of these different approaches, providing a valuable resource for the scientific community dedicated to combating dengue virus. Future efforts should focus on optimizing the pharmacokinetic properties of these inhibitors, evaluating their efficacy in more advanced animal models, and exploring the potential for combination therapies to enhance antiviral activity and mitigate the risk of resistance.

References

Safety Operating Guide

Personal protective equipment for handling BP13944

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling the Dengue Virus inhibitor BP13944. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining experimental integrity.

Personal Protective Equipment (PPE)

While this compound has been noted for its lack of obvious cytotoxicity in research settings, it is imperative to handle it with the appropriate laboratory precautions for small molecule inhibitors.[1][2] The following personal protective equipment is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, with side shieldsProtects eyes from splashes and aerosols.
Face ShieldTo be worn over safety gogglesRecommended when handling larger quantities or if there is a significant splash risk.
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection Laboratory CoatStandard length, long-sleevedProtects skin and personal clothing from contamination.[4]
Respiratory Protection N95 Respirator or equivalentOptional, based on risk assessmentRecommended when handling the powdered form of the compound to avoid inhalation of fine particles.
Foot Protection Closed-toe Shoes---Protects feet from spills and dropped objects.[5]

Operational Plan: Handling and Preparation of this compound

This compound is typically supplied as a solid. The following step-by-step guide outlines the procedure for preparing a stock solution for use in experimental protocols.

Experimental Protocol: Preparation of a this compound Stock Solution
  • Preparation of Workspace :

    • Ensure a clean and uncluttered workspace.

    • Perform all weighing and initial dissolution steps within a chemical fume hood to minimize inhalation exposure, especially when handling the powdered form.

  • Weighing the Compound :

    • Tare a clean, sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

  • Dissolution :

    • Consult the product's Certificate of Analysis for the recommended solvent. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent.

    • Add the appropriate volume of the solvent to the microcentrifuge tube containing the this compound powder to achieve the desired stock solution concentration.

    • Vortex the tube until the compound is completely dissolved.

  • Storage :

    • Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C or -80°C, to maintain stability.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Working Solutions :

    • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before each experiment.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as chemical waste in accordance with your institution's hazardous waste management guidelines.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard or chemical waste container.
Liquid Waste (e.g., unused stock solution, cell culture media containing this compound) As this compound has low cytotoxicity, small quantities in aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.[6] For larger volumes or concentrated solutions, collect as chemical waste.
Empty this compound Vials Rinse with a suitable solvent (e.g., ethanol or DMSO) three times. The rinsate should be collected as chemical waste. The empty, rinsed container can then be disposed of in the regular trash, with the label defaced.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the general workflow for handling this compound, highlighting key safety checkpoints.

BP13944_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE B Prepare Workspace in Fume Hood A->B C Weigh this compound Powder B->C D Dissolve in Solvent (e.g., DMSO) C->D E Store Stock Solution at -20°C or -80°C D->E F Prepare Working Solution E->F G Treat Cells or Perform Assay F->G H Incubate and Collect Data G->H I Dispose of Contaminated Labware H->I J Dispose of Liquid Waste I->J K Clean Workspace J->K L Doff PPE K->L

Caption: Workflow for handling this compound from preparation to disposal.

References

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